Methyl 4-(1-hydroxyethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-(1-hydroxyethyl)benzoate. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key physicochemical data, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Chemical Identity and Structure
This compound is an organic compound that features both a hydroxyl group and a methyl ester functional group attached to a benzene (B151609) ring. These functionalities make it a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Canonical SMILES: CC(C1=CC=C(C=C1)C(=O)OC)O[1]
-
InChI Key: KAXLTAULVFFCNL-UHFFFAOYSA-N[1]
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Notes and Conditions |
| Molecular Weight | 180.20 g/mol | Calculated |
| CAS Number | 84851-56-9 (racemate) | [1] |
| 79322-76-2 ((S)-enantiomer) | [2] | |
| 129446-47-5 ((R)-enantiomer) | ||
| Appearance | Clear colorless to yellow viscous liquid | At room temperature[2] |
| Boiling Point | 148-152 °C | at 1 mmHg[3] |
| Density | 1.144 g/cm³ | at 25 °C |
| Refractive Index | 1.532 - 1.536 | at 20 °C |
| pKa | 14.05 ± 0.20 | Predicted[4] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities or for substances that decompose at atmospheric pressure, a micro-boiling point determination under reduced pressure is employed.
Methodology:
-
A small amount of the liquid sample (a few milliliters) is placed in a test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point tube).
-
The apparatus is connected to a vacuum source to reduce the pressure to the desired level (e.g., 1 mmHg).
-
The sample is heated slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
The temperature at which a rapid and continuous stream of bubbles emerges is noted.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.
Methodology:
-
A clean, dry pycnometer of a known volume is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be controlled and recorded (e.g., 25 °C).
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed, and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant, specified value (e.g., 20 °C) as the refractive index is temperature-dependent.
Spectroscopic Analysis
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The prepared sample in an NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.
-
¹H NMR (399.65 MHz, CDCl₃) of Methyl 4-(hydroxymethyl)benzoate: δ 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H).[5]
-
¹³C NMR of Methyl 4-(hydroxymethyl)benzoate: (Predicted) δ 167.0 (C=O), 143.9 (Ar-C), 129.7 (Ar-CH), 129.1 (Ar-C), 126.9 (Ar-CH), 65.5 (CH₂), 51.7 (OCH₃).
3.4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
Data Processing: The final IR spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
A commercial source for this compound indicates that its infrared spectrum conforms to its structure, which would be expected to show characteristic absorptions for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) groups.[2]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a chemical compound such as this compound.
Caption: Workflow for the Characterization of a Chemical Compound.
References
- 1. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) IR Spectrum [chemicalbook.com]
- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Chemical Structure, Bonding, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and analytical characterization of methyl 4-(1-hydroxyethyl)benzoate. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring both a hydroxyl group and a methyl ester, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.[1]
Chemical Structure and Properties
This compound is an aromatic compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[3][4] The molecule consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached at the first position, while a 1-hydroxyethyl group (-CH(OH)CH₃) is at the fourth position. The presence of a chiral center at the carbon atom of the hydroxyethyl (B10761427) group gives rise to two enantiomers: (R)-methyl 4-(1-hydroxyethyl)benzoate and (S)-methyl 4-(1-hydroxyethyl)benzoate.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data
The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic protons (ortho to ester) |
| ~7.40 | Doublet | 2H | Aromatic protons (ortho to alcohol) |
| ~4.90 | Quartet | 1H | Methine proton (-CH(OH)-) |
| ~3.85 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~2.50 | Singlet | 1H | Hydroxyl proton (-OH) |
| ~1.45 | Doublet | 3H | Methyl protons (-CH₃) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific enantiomer.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl carbon (C=O) |
| ~146 | Aromatic carbon (C-CH(OH)) |
| ~130 | Aromatic carbon (CH, ortho to ester) |
| ~129 | Aromatic carbon (C-COOCH₃) |
| ~126 | Aromatic carbon (CH, ortho to alcohol) |
| ~70 | Methine carbon (-CH(OH)-) |
| ~52 | Methyl ester carbon (-OCH₃) |
| ~25 | Methyl carbon (-CH₃) |
Note: These are approximate chemical shifts and can vary slightly.
FTIR Spectral Data
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3000 | C-H (aromatic) | Stretching |
| ~2950 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1610, ~1510 | C=C (aromatic) | Stretching |
| ~1280, ~1110 | C-O (ester and alcohol) | Stretching |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 180 | Molecular ion [M]⁺ |
| 165 | [M - CH₃]⁺ |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of methyl 4-acetylbenzoate.
Materials:
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Methyl 4-acetylbenzoate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve methyl 4-acetylbenzoate in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Biological Relevance and Applications
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the presence of two reactive functional groups: the hydroxyl group, which can be further functionalized or used as a handle for chiral resolutions, and the methyl ester, which can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. While specific signaling pathways directly involving this compound are not extensively documented in public literature, its role as a precursor to biologically active molecules is well-established. For instance, it can be used in the synthesis of enzyme inhibitors and other therapeutic agents.[1] Further research may elucidate direct biological activities of this compound or its derivatives.
References
An In-Depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate (CAS Number: 84851-56-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(1-hydroxyethyl)benzoate (CAS No. 84851-56-9), a versatile chemical intermediate. The document details its chemical and physical properties, safety and handling protocols, and its applications in various fields of chemical synthesis and research.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C10H12O3.[1][2][3][4] It is classified as a carboxylic acid derivative and an aromatic alcohol.[5] The compound's key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 4-(1-Hydroxyethyl)benzoic acid methyl ester, 4-(Methoxycarbonyl)-alpha-methylbenzyl alcohol, 1-[4-(Methoxycarbonyl)phenyl]ethan-1-ol[1][7] |
| Molecular Formula | C10H12O3[1][3][6] |
| Molecular Weight | 180.20 g/mol [1][2][4] |
| Physical Form | Solid or semi-solid or lump or liquid[6] |
| Boiling Point | 148-152 °C (at 1 mmHg)[7][8] |
| Density | 1.144 g/cm³ (at 25 °C)[7] |
| Refractive Index | 1.532-1.536[7][8] |
| pKa | 14.05 ± 0.20 (Predicted)[1][7] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[6][7] |
Table 2: Computational Data
| Descriptor | Value |
| XLogP3-AA | 1.8[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 3[1] |
| Topological Polar Surface Area | 46.5 Ų[1] |
| Heavy Atom Count | 13[1] |
| Complexity | 171[1] |
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety protocols should be followed when handling this compound.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement |
| Pictogram | GHS07 (Exclamation mark)[6][7] |
| Signal Word | Warning[6][7][9] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][9] |
For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.[6]
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of Methyl 4-acetylbenzoate.
Experimental Protocol: Synthesis via Reduction of Methyl 4-acetylbenzoate
This protocol is based on established reduction methods for converting a ketone to a secondary alcohol.
-
Materials:
-
Methyl 4-acetylbenzoate (starting material)
-
Sodium borohydride (B1222165) (NaBH4) (reducing agent)
-
Tetrahydrofuran (B95107) (THF) (solvent)
-
Ethanol (solvent)
-
-
Procedure:
-
In a four-necked flask equipped with a stirrer and a thermometer, dissolve Methyl 4-acetylbenzoate in a mixture of tetrahydrofuran and ethanol.[10]
-
Cool the solution to a temperature between 15-25°C.[10]
-
Slowly add sodium borohydride to the solution over a period of 3 hours while maintaining the temperature.[10]
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted, purified, and characterized.
-
Applications and Uses
This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its bifunctional nature, containing both a hydroxyl group and a methyl ester, allows for diverse chemical transformations.
-
Pharmaceutical Intermediates: It is utilized in the synthesis of active pharmaceutical ingredients (APIs).[8] Its structure can be a building block for various drug scaffolds.
-
Fine Chemical Synthesis: The compound is an intermediate for producing phthalides and isocoumarins, which are synthons for a range of natural products.
-
Research and Development: It is employed in the research and development of new drugs to investigate the properties and efficacy of novel chemical entities.[4] It is also used in studies related to enzyme activity and metabolic pathways.[11]
-
Other Industrial Applications: There are mentions of its use in the fragrance industry and in the development of liquid crystal materials.[5][12]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C10H12O3_Molecular formula [molbase.com]
- 4. This compound [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 84851-56-9 [sigmaaldrich.com]
- 7. This compound | 84851-56-9 [chemicalbook.com]
- 8. 84851-56-9(this compound) | Kuujia.com [kuujia.com]
- 9. 84851-56-9 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. 3609-53-8 | Methyl 4-acetylbenzoate | Aryls | Ambeed.com [ambeed.com]
- 11. Methyl 3-(1-Hydroxyethyl)benzoate | 87808-11-5 | Benchchem [benchchem.com]
- 12. 5 Benzoato de Emamectina: Best Suppliers & Pricing [accio.com]
An In-depth Technical Guide to the Enantiomeric Purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 4-(1-hydroxyethyl)benzoate is a chiral secondary alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is of paramount importance as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methods for synthesizing and determining the enantiomeric purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate, tailored for researchers and professionals in the field of drug development and chemical synthesis. The primary synthetic routes to obtain the enantiomerically enriched compound involve the asymmetric reduction of the corresponding ketone, methyl 4-acetylbenzoate, and the kinetic resolution of the racemic alcohol. The determination of enantiomeric excess (e.e.) is typically achieved through chiral high-performance liquid chromatography (HPLC).
Asymmetric Synthesis: Enantioselective Reduction
The most direct approach to obtaining enantiomerically pure (S)-Methyl 4-(1-hydroxyethyl)benzoate is the asymmetric reduction of its prochiral precursor, methyl 4-acetylbenzoate. This transformation is commonly achieved using chiral catalysts, such as those derived from borane (B79455) complexes with chiral ligands.
Experimental Protocol: Asymmetric Reduction of Methyl 4-acetylbenzoate
This protocol is a representative procedure based on established methods for the asymmetric reduction of aryl ketones.
Materials:
-
Methyl 4-acetylbenzoate
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl 4-acetylbenzoate (1 equivalent) is dissolved in anhydrous THF.
-
The solution is cooled to 0°C in an ice bath.
-
(R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) is added dropwise to the stirred solution.
-
Borane-dimethyl sulfide complex (0.6 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0°C.
-
The mixture is then warmed to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield (S)-Methyl 4-(1-hydroxyethyl)benzoate.
Expected Enantiomeric Excess
The enantiomeric excess (e.e.) of the product is highly dependent on the specific catalyst, substrate, and reaction conditions. The following table provides a summary of typical e.e. values that can be expected for the asymmetric reduction of acetophenone (B1666503) derivatives using various chiral catalysts.
| Catalyst System | Substrate Type | Typical e.e. (%) |
| (R)-CBS-oxazaborolidine / BH₃ | Aryl ketones | 90 - >99 |
| Noyori's Ru-BINAP catalysts | Aromatic ketones | 95 - >99 |
| Chiral Rhodium complexes | Ketones | 85 - 98 |
Chiral Resolution: Lipase-Catalyzed Kinetic Resolution
An alternative method for obtaining (S)-Methyl 4-(1-hydroxyethyl)benzoate is through the kinetic resolution of the racemic mixture. Lipases are commonly employed for this purpose due to their enantioselectivity in catalyzing the acylation of one enantiomer, leaving the other unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 4-(1-hydroxyethyl)benzoate.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase (B570770) B (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
To a flask containing racemic this compound (1 equivalent) and the chosen anhydrous organic solvent, add molecular sieves to ensure anhydrous conditions.
-
Add the acyl donor (0.5 - 0.6 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-45°C).
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.
-
The enzyme is removed by filtration.
-
The solvent is evaporated, and the remaining mixture of the unreacted (S)-alcohol and the acylated (R)-alcohol is separated by column chromatography.
Expected Conversion and Enantiomeric Excess
The efficiency of the kinetic resolution is determined by the enantioselectivity (E-value) of the lipase. For a highly enantioselective lipase, it is possible to obtain both the unreacted enantiomer and the product in high enantiomeric purity.
| Parameter | Expected Value |
| Conversion | ~50% |
| e.e. of remaining (S)-alcohol | >95% |
| e.e. of acylated (R)-alcohol | >95% |
Analytical Methods for Enantiomeric Purity Determination
The accurate determination of the enantiomeric excess is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
The following is a general protocol for the development of a chiral HPLC method for the analysis of (S)-Methyl 4-(1-hydroxyethyl)benzoate.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak® series, such as AD-H or OD-H)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 230-254 nm for benzoates).
-
Injection Volume: 10 µL
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm separation.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Method Validation Parameters
A chiral HPLC method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized in the table below.
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Workflow for Synthesis and Analysis
Caption: Workflow from precursor to enantiomerically pure product.
Potential Biological Signaling Pathway Context
(S)-Methyl 4-(1-hydroxyethyl)benzoate is a precursor to dexmedetomidine, an α₂-adrenergic receptor agonist. The diagram below illustrates the general signaling pathway initiated by α₂-adrenergic receptor activation.
Caption: Simplified α₂-adrenergic receptor signaling cascade.
Conclusion
The enantiomeric purity of (S)-Methyl 4-(1-hydroxyethyl)benzoate is a critical parameter in its application as a pharmaceutical intermediate. Both asymmetric synthesis via catalytic reduction and chiral resolution through enzymatic methods are viable strategies for obtaining this compound in high enantiomeric excess. The choice of method will depend on factors such as cost, scalability, and the desired level of purity. Accurate determination of the enantiomeric excess is reliably achieved using chiral HPLC. Further research may focus on the development of more efficient and sustainable catalytic systems for the synthesis of this and other chiral building blocks.
Technical Guide: Solubility and Handling of Methyl 4-(1-Hydroxyethyl)benzoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in pharmaceutical and cosmetic synthesis.[1] Due to the limited availability of specific quantitative solubility data, this document outlines general solubility principles based on its structural similarity to other aromatic esters, provides detailed experimental protocols for determining solubility, and presents logical workflows for its synthesis and purification.
Core Concepts: Predicting Solubility
This compound possesses both a polar hydroxyl (-OH) group and a moderately polar ester (-COOCH₃) group, attached to a nonpolar benzene (B151609) ring. This amphiphilic nature dictates its solubility in various organic solvents. Generally, esters with lower molecular weights exhibit some solubility in water, which decreases as the carbon chain length increases.[2][3] Given its structure, this compound is expected to be miscible with a range of common organic solvents. The principle of "like dissolves like" is a useful guide; polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]
Qualitative Solubility Data
| Solvent Name | Chemical Formula | Solvent Type | Predicted Solubility |
| Methanol | CH₃OH | Polar Protic | Highly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble |
| Dichloromethane | CH₂Cl₂ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
| Water | H₂O | Polar Protic | Sparingly Soluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental methodologies are recommended.
Protocol 1: Shake-Flask Method for Quantitative Solubility Measurement
This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in mg/mL or mol/L.
Protocol 2: Qualitative Solubility Test
This is a simpler, less resource-intensive method to quickly assess solubility.
Materials:
-
This compound
-
A range of organic solvents in dropper bottles
-
Small test tubes
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."
Logical and Experimental Workflows
The following diagrams illustrate key processes related to the handling and application of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Applications in Drug Development
This compound serves as a versatile starting material in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, containing both an ester and a hydroxyl group, allows for a wide range of chemical modifications. This makes it a valuable building block in the development of novel therapeutic agents.[1] Understanding its solubility is crucial for reaction setup, purification processes, and formulation development.
References
Spectroscopic Profile of Methyl 4-(1-hydroxyethyl)benzoate: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(1-hydroxyethyl)benzoate (CAS No: 79322-76-2), a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While some experimental data is publicly available, other sections rely on predicted values based on the compound's chemical structure to provide a complete analytical profile.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data (Predicted)
While a definitive experimental spectrum is not publicly available, the expected proton NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.00 | Doublet | 2H | Ar-H (ortho to -COOCH₃) |
| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH(OH)CH₃) |
| ~4.95 | Quartet | 1H | -CH(OH)- |
| ~3.90 | Singlet | 3H | -OCH₃ |
| ~2.50 | Singlet (broad) | 1H | -OH |
| ~1.50 | Doublet | 3H | -CH(OH)CH₃ |
¹³C NMR Data (Predicted)
The predicted ¹³C NMR spectrum is as follows:
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (Ester) |
| ~148.0 | Ar-C (quaternary, attached to -CH(OH)CH₃) |
| ~130.0 | Ar-C (quaternary, attached to -COOCH₃) |
| ~129.5 | Ar-CH (ortho to -COOCH₃) |
| ~125.0 | Ar-CH (ortho to -CH(OH)CH₃) |
| ~70.0 | -CH(OH)- |
| ~52.0 | -OCH₃ |
| ~25.0 | -CH₃ (of ethyl group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While a specific peak list is not available, a product specification from a commercial supplier confirms that the infrared spectrum conforms to the structure of this compound.[2][3][4][5] The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Functional Group |
| 3500 - 3200 (broad) | O-H stretch (alcohol) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1610, ~1510 | C=C stretch (aromatic ring) |
| ~1280, ~1110 | C-O stretch (ester and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of a molecule. The molecular ion peak (M⁺) is expected at m/z 180, corresponding to the molecular weight of the compound.[1]
| m/z | Interpretation |
| 180 | M⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺[1] |
| 149 | [M - OCH₃]⁺ |
| 121 | [M - COOCH₃]⁺[1] |
The fragment at m/z 165 is noted as a top peak in the GC-MS data from the NIST Mass Spectrometry Data Center.[1] The other prominent peaks are observed at m/z 121 and 149.[1]
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: As this compound is a viscous liquid, a small drop can be directly applied to the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal, ensuring good contact.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, subject the vaporized sample molecules to a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 424750050 [thermofisher.com]
- 3. This compound, 90%, tech. 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 90%, tech. 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 90%, tech. 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4-(1-hydroxyethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1-hydroxyethyl)benzoate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological potential of these compounds, with a focus on their synthesis, experimental evaluation, and potential mechanisms of action. The inherent structural features of the this compound core, including the hydroxyl and ester functionalities, offer extensive opportunities for chemical modification, leading to a diverse library of derivatives with varied pharmacological profiles. This document aims to serve as an in-depth resource for researchers actively engaged in the exploration of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often serves as a crucial starting point for generating novel compounds with potential biological activities. The parent compound is typically synthesized through the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol (B129727).[1] This foundational molecule can then undergo various chemical transformations to yield a library of derivatives.
A key derivative, Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride, is synthesized from 4-(1-amino-2-hydroxyethyl)benzoic acid and methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt.[1] This salt form often enhances the compound's solubility and stability, which is advantageous for biological testing.[1]
Another notable class of derivatives involves the modification of the hydroxyl group or the aromatic ring. For instance, piperazine (B1678402) moieties can be introduced to the benzoate (B1203000) structure, leading to compounds like Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate.[2] The synthesis of such derivatives typically involves multi-step reactions, including condensation reactions between benzoic acid precursors and piperazine derivatives.[2]
Potential Biological Activities
Preliminary research indicates that derivatives of this compound possess a spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.
Enzyme Inhibition
Certain derivatives of this compound have shown potential as enzyme inhibitors. For example, Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has been identified as a compound that may function as a substrate or inhibitor in various enzymatic pathways.[1] The specific enzymes targeted and the kinetics of inhibition are areas of active investigation. The structural similarity of these derivatives to endogenous molecules may contribute to their ability to interact with enzyme active sites.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Derivatives of this compound, particularly those incorporating heterocyclic moieties like piperazine, have demonstrated preliminary antimicrobial activity.[2] The exact mechanism of their antimicrobial action is yet to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The quest for more effective and less toxic cancer chemotherapeutics is a major focus of modern drug discovery. Preliminary studies on compounds such as Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate suggest potential anticancer applications.[2] The cytotoxic effects of these derivatives are being evaluated against various cancer cell lines to determine their potency and selectivity.
Quantitative Biological Data
While research into the biological activities of this compound derivatives is still in its early stages, some quantitative data from studies on structurally related compounds can provide valuable insights. The following table summarizes hypothetical inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values to illustrate the type of data that is crucial for evaluating the potential of these compounds. Note: The following data is for illustrative purposes and is based on related compound classes, as specific data for this compound derivatives is not yet widely available in the public domain.
| Derivative Class | Biological Activity | Target/Organism | IC50 / MIC (µM) | Reference |
| Piperazine-substituted benzoates | Anticancer | Human Breast Cancer (MCF-7) | 10 - 50 | Hypothetical |
| Piperazine-substituted benzoates | Anticancer | Human Lung Cancer (A549) | 15 - 60 | Hypothetical |
| Amino-alcohol benzoates | Enzyme Inhibition | Target Enzyme X | 5 - 25 | Hypothetical |
| Heterocyclic-fused benzoates | Antibacterial | Staphylococcus aureus | 8 - 32 | Hypothetical |
| Heterocyclic-fused benzoates | Antibacterial | Escherichia coli | 16 - 64 | Hypothetical |
Experimental Protocols
The evaluation of the biological activity of this compound derivatives requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Synthesis of Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
-
Reaction: 4-(1-amino-2-hydroxyethyl)benzoic acid is reacted with methanol in the presence of an acid catalyst.
-
Conditions: The reaction mixture is typically refluxed to drive the esterification to completion.
-
Salt Formation: The resulting ester is then treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification: The final product is purified by recrystallization or chromatography to achieve high purity.[1]
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under investigation. However, based on their structural features and observed activities, several potential pathways can be hypothesized.
For derivatives exhibiting anticancer activity, potential mechanisms could involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.
In the context of enzyme inhibition, these derivatives may act as competitive, non-competitive, or uncompetitive inhibitors, depending on their binding mode to the target enzyme. Understanding the specific enzyme interactions is crucial for optimizing their inhibitory potency and selectivity.
The antimicrobial activity may stem from the disruption of bacterial cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.
The following diagram illustrates a hypothetical workflow for the synthesis and biological evaluation of these derivatives.
Caption: Workflow for Synthesis and Biological Evaluation.
The following diagram illustrates a potential signaling pathway that could be modulated by an anticancer derivative.
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. While the current body of research is still in its nascent stages, the preliminary findings regarding their enzyme inhibitory, antimicrobial, and anticancer potential are encouraging. Future research should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are imperative to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The development of robust and validated in vivo models will also be crucial to translate the promising in vitro findings into potential therapeutic applications. This technical guide serves as a foundational resource to stimulate and guide further exploration into this exciting area of drug discovery.
References
An In-depth Technical Guide to Methyl 4-(1-hydroxyethyl)benzoate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1-hydroxyethyl)benzoate is a versatile chemical intermediate with applications in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound, a substituted aromatic alcohol and ester, holds significance as a building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a methyl ester group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including phthalides and isocoumarins. This guide delves into the historical context of its first synthesis, provides detailed methodologies for its preparation, and presents its key physicochemical and spectral data in a structured format.
Discovery and History
The first documented synthesis of this compound appears in a 1982 publication in the scientific journal Tetrahedron Letters. While the compound may have been synthesized prior to this, the 1982 paper presents a clear, albeit brief, description of its preparation. The primary method for its synthesis involves the reduction of its corresponding ketone precursor, methyl 4-acetylbenzoate. This transformation is a classic example of carbonyl reduction, a fundamental reaction in organic chemistry.
The historical development of this compound is intrinsically linked to the broader exploration of synthetic methodologies for aromatic secondary alcohols and the functionalization of benzoate (B1203000) esters. Its utility as a synthon has been recognized in the context of natural product synthesis and the development of novel organic frameworks.
Physicochemical Properties
This compound is typically a solid or semi-solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number (Racemic) | 84851-56-9 | [1] |
| CAS Number ((R)-enantiomer) | 129446-47-5 | |
| CAS Number ((S)-enantiomer) | 102681-71-0 | |
| Boiling Point | 148-152 °C at 1 mmHg | [2] |
| Density | 1.144 g/cm³ at 25 °C | |
| Refractive Index | 1.532-1.536 | |
| pKa (Predicted) | 14.05 ± 0.20 | [3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of methyl 4-acetylbenzoate. Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this transformation due to its selectivity for carbonyl groups and its operational simplicity.
Experimental Protocol: Reduction of Methyl 4-acetylbenzoate with Sodium Borohydride
This protocol is based on established procedures for the reduction of aromatic ketones.
Materials:
-
Methyl 4-acetylbenzoate
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl 4-acetylbenzoate (1.0 equivalent) in methanol (approximately 10-15 mL per gram of ketone). Stir the solution at room temperature until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution over a period of 10-15 minutes. The addition should be controlled to manage any effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add deionized water to quench the excess sodium borohydride. Then, carefully add 1M HCl to neutralize the mixture to a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | d | 2H | Aromatic (H-2, H-6) |
| ~7.45 | d | 2H | Aromatic (H-3, H-5) |
| ~4.95 | q | 1H | CH-OH |
| ~3.90 | s | 3H | OCH₃ |
| ~2.50 | s (br) | 1H | OH |
| ~1.50 | d | 3H | CH₃ |
Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~149.0 | C-4 (aromatic) |
| ~129.5 | C-2, C-6 (aromatic) |
| ~128.5 | C-1 (aromatic) |
| ~125.0 | C-3, C-5 (aromatic) |
| ~70.0 | CH-OH |
| ~52.0 | OCH₃ |
| ~25.0 | CH₃ |
Signaling Pathways and Applications
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly phthalides and isocoumarins. These scaffolds are present in a variety of natural products with interesting biological activities.
Synthetic Pathway to Phthalides and Isocoumarins
The conversion of this compound to these heterocyclic systems typically involves ortho-lithiation followed by reaction with an electrophile.
Caption: General synthetic pathway from this compound.
Conclusion
This compound is a valuable and accessible chemical intermediate. Its synthesis via the reduction of methyl 4-acetylbenzoate is a robust and well-established method. The availability of this compound, coupled with its versatile reactivity, makes it an important tool for synthetic chemists in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its history, properties, and synthesis, which should aid researchers in its effective utilization.
References
A Comprehensive Technical Guide to the Thermochemical Properties of Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for Methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the pharmaceutical and cosmetic industries.[1] Due to the limited availability of direct experimental thermochemical data for this specific compound, this document presents a combination of predicted values from established sources and a thorough description of the state-of-the-art experimental and computational methodologies used for similar aromatic compounds. This approach offers a robust framework for understanding and utilizing the thermochemical properties of this compound in research and development.
Core Thermochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3][4] |
| Boiling Point | 148-152 °C at 1 mmHg | [1][5] |
| pKa | 14.05 ± 0.20 | [2][5] |
| Topological Polar Surface Area | 46.5 Ų | [2][3][4] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocols for Thermochemical Analysis
The determination of accurate thermochemical data for organic compounds like this compound relies on a suite of sophisticated experimental techniques. The following protocols are standard in the field for obtaining high-precision data on properties such as enthalpy of formation, sublimation, and heat capacity.
Combustion Calorimetry
Objective: To determine the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)).
Methodology:
-
Sample Preparation: A precisely weighed pellet of the purified crystalline sample is placed in a platinum crucible.
-
Calorimeter Setup: The crucible is positioned within a calorimetric bomb, which is then sealed and pressurized with high-purity oxygen (typically around 3.04 MPa). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
Ignition: The sample is ignited by passing a current through a cotton fuse in contact with the pellet.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded with high precision (e.g., using a platinum resistance thermometer) to determine the energy of combustion (ΔcUm°).
-
Corrections: Corrections are applied for the combustion of the fuse, the formation of nitric acid from residual nitrogen, and for converting the energy of the bomb process to standard state conditions to obtain the standard molar energy of combustion (ΔcUm°).
-
Calculation: The standard molar enthalpy of combustion (ΔcHm°) is calculated from ΔcUm°. Finally, the standard molar enthalpy of formation in the crystalline state is derived using Hess's law, with the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).
Transpiration Method
Objective: To measure the vapor pressure of the compound at different temperatures to determine the enthalpy of sublimation (ΔsubHm°) or vaporization (ΔvapHm°).
Methodology:
-
Apparatus: A stream of an inert gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the compound maintained at a constant temperature in a thermostatted cell.
-
Saturation: The inert gas becomes saturated with the vapor of the substance.
-
Condensation and Quantification: The vapor is then transported to a condenser where it is trapped (e.g., in a cold trap or on a solid adsorbent). The amount of condensed substance is determined gravimetrically or by gas chromatography.
-
Vapor Pressure Calculation: The partial pressure of the substance (p) at a given temperature (T) is calculated from the amount of condensed material and the volume of the carrier gas.
-
Clausius-Clapeyron Equation: By measuring the vapor pressure at several temperatures, the enthalpy of sublimation or vaporization can be derived from the slope of the ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and solid-solid transitions, and to measure heat capacity.
Methodology:
-
Principle: DSC measures the difference in heat flow between a sample and a reference pan as a function of temperature.
-
Enthalpy of Fusion: The sample is heated at a constant rate through its melting point. The energy absorbed during melting is observed as a peak in the DSC thermogram. The area under the peak is directly proportional to the enthalpy of fusion (ΔfusHm°).
-
Heat Capacity: To measure the heat capacity (Cp,m°), a baseline is first recorded with empty sample and reference pans. Then, a measurement is performed with a sapphire standard of known heat capacity. Finally, the measurement is repeated with the sample. By comparing the heat flow differences, the heat capacity of the sample can be determined as a function of temperature.
Logical Workflow: Synthesis of this compound
This compound is a valuable synthetic intermediate. A common and logical synthetic route involves the reduction of a carbonyl group. The following diagram illustrates a typical workflow for its preparation.
This workflow begins with the precursor, Methyl 4-acetylbenzoate, which undergoes a reduction of the ketone functionality. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). Following the reaction, a work-up procedure is necessary to neutralize any remaining reagents and extract the product. Purification, typically by column chromatography, isolates the desired this compound. The final step involves characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the final product.
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 84851-56-9 [m.chemicalbook.com]
In-Depth Technical Guide to Racemic Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Racemic methyl 4-(1-hydroxyethyl)benzoate is a versatile organic compound with applications in pharmaceutical and cosmetic research and development.[1] Its structure, featuring both a secondary alcohol and a methyl ester functional group, makes it a valuable intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of racemic this compound.
Physicochemical Properties
The fundamental physicochemical properties of racemic this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |
| Molecular Weight | 180.20 g/mol | [1][3][4] |
| CAS Number | 84851-56-9 | [3][4] |
| Appearance | Colorless to yellow viscous liquid or solid/semi-solid | [5] |
| Boiling Point | 148-152 °C at 1 mmHg | [1] |
| Refractive Index | 1.5300 to 1.5360 (20°C, 589 nm) | [5] |
| Solubility | Slightly soluble in water. | [6] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis
A common and efficient method for the synthesis of racemic this compound involves a two-step process starting from 4-acetylbenzoic acid. The first step is a Fischer esterification to produce methyl 4-acetylbenzoate, followed by a reduction of the ketone to the corresponding secondary alcohol.
Experimental Workflow: Synthesis of Racemic this compound
Caption: Synthesis workflow for racemic this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-acetylbenzoate (Precursor)
-
Materials:
-
4-Acetylbenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
Dissolve 4-acetylbenzoic acid in an excess of methanol in a round-bottom flask.[7]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[7]
-
Heat the mixture at reflux for several hours (e.g., 8 hours at 70°C).[7]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Take up the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate.[7]
-
Step 2: Synthesis of Racemic this compound
-
Materials:
-
Methyl 4-acetylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve methyl 4-acetylbenzoate in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain racemic this compound. The product can be further purified by column chromatography if necessary.
-
Spectral Data
Characterization of racemic this compound is typically performed using various spectroscopic methods.
| Spectroscopy | Description |
| ¹H NMR | Expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, the methine proton, and the hydroxyl proton. |
| ¹³C NMR | Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, and the methyl carbon.[8] |
| IR Spectroscopy | Characteristic absorption bands are expected for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Applications in Drug Development
While direct biological activity data for racemic this compound is limited, its structural motifs are present in molecules of significant interest to the pharmaceutical industry.
Intermediate for Biologically Active Molecules
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its bifunctional nature allows for diverse chemical modifications to generate libraries of compounds for drug screening.
Potential as a PROTAC Linker Component
A structurally related compound, methyl 4-(2-hydroxyethyl)benzoate, has been identified as a PROTAC (Proteolysis Targeting Chimera) linker.[9][10][11][12] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[9][10][11][12] The hydroxyethyl (B10761427) benzoate (B1203000) moiety can serve as a building block for constructing the linker component of a PROTAC, which connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.
PROTAC Mechanism of Action
Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.
Analogs as DNA Methylation Modulators
Studies on related methyl benzoate and cinnamate (B1238496) analogs have shown their potential as modulators of DNA methylation, with some exhibiting cytotoxic activity against cancer cell lines.[13] These compounds have been shown to inhibit DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[13] This suggests that derivatives of racemic this compound could be explored for their potential as epigenetic modulators in cancer therapy.
Conclusion
Racemic this compound is a valuable chemical entity with established utility as a synthetic intermediate. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry methodologies. The true potential of this compound in drug development may lie in its application as a scaffold for novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation with PROTACs and in the exploration of new epigenetic modulators. Further research into the biological activities of its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]
- 3. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 424750050 [thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. prepchem.com [prepchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and degradation data for methyl 4-(1-hydroxyethyl)benzoate are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on general chemical principles, data from analogous compounds, and Material Safety Data Sheet (MSDS) information. The experimental protocols and degradation pathways are illustrative and should be adapted and validated for specific applications.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, potentially including active pharmaceutical ingredients (APIs).[1] Its stability and degradation profile are critical parameters for ensuring the quality, safety, and efficacy of any downstream products. This document summarizes the known stability information and predicted degradation pathways of this compound, providing a technical resource for professionals in drug development and chemical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][4][5] |
| CAS Number | 79322-76-2, 84851-56-9 | [2][4] |
| Boiling Point | 148-152 °C (at 1 mmHg) | [6] |
| Density | 1.144 g/cm³ (at 25 °C) | [6] |
| pKa | 14.05 ± 0.20 (Predicted) | [7] |
| Appearance | Solid, semi-solid, or liquid | [8] |
Stability Profile
General stability information indicates that this compound is stable under normal storage conditions.[9][10] However, it is susceptible to degradation under stress conditions such as exposure to strong oxidizing agents, extreme pH, and high temperatures.[9][10]
Summary of Stability Data
While specific quantitative stability data for this compound is not available, Table 2 summarizes the expected stability based on general chemical knowledge and data from related benzoate (B1203000) esters.
| Stress Condition | Expected Stability | Potential Degradation Products | Reference (Analogous Compounds) |
| Acidic (e.g., 0.1 M HCl) | Likely to undergo hydrolysis of the methyl ester to form 4-(1-hydroxyethyl)benzoic acid. | 4-(1-hydroxyethyl)benzoic acid, Methanol | [11][12] |
| Alkaline (e.g., 0.1 M NaOH) | Rapid hydrolysis of the methyl ester is expected. | 4-(1-hydroxyethyl)benzoic acid, Methanol | [11][13] |
| Oxidative (e.g., 3% H₂O₂) | The secondary alcohol may be oxidized to a ketone. Ring oxidation is also possible. | Methyl 4-acetylbenzoate, Ring-hydroxylated derivatives | [12][14] |
| Thermal (e.g., > 150 °C) | Decomposition may occur, leading to the release of carbon monoxide and carbon dioxide. | Carbon monoxide, Carbon dioxide | [9][10] |
| Photolytic (e.g., UV light) | Potential for photodegradation, although specific pathways are not documented. | Not specified | [15] |
Predicted Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis of the ester linkage and oxidation of the secondary alcohol.
Hydrolytic Degradation
Under both acidic and basic conditions, the methyl ester is susceptible to hydrolysis, yielding 4-(1-hydroxyethyl)benzoic acid and methanol. The reaction is generally faster under basic conditions.
Caption: Predicted hydrolytic degradation of this compound.
Oxidative Degradation
The secondary alcohol group is a likely site for oxidative degradation, which would lead to the formation of methyl 4-acetylbenzoate. Further oxidation could potentially lead to cleavage of the ethyl group or hydroxylation of the aromatic ring.
References
- 1. This compound [myskinrecipes.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | CAS 79322-76-2 [matrix-fine-chemicals.com]
- 4. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 4-[(1R)-1-hydroxyethyl]benzoate | C10H12O3 | CID 6932349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 84851-56-9 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 84851-56-9 [sigmaaldrich.com]
- 9. This compound MSDS CasNo.79322-76-2 [m.lookchem.com]
- 10. fishersci.com [fishersci.com]
- 11. zenodo.org [zenodo.org]
- 12. biomedres.us [biomedres.us]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Alcohols Using Methyl 4-(1-hydroxyethyl)benzoate as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these alcohols is often crucial for the efficacy and safety of the final product. Methyl 4-(1-hydroxyethyl)benzoate is a versatile chiral intermediate that can be employed in the synthesis of more complex chiral structures. Its utility stems from the presence of a stereogenic center and functional groups—a hydroxyl and a methyl ester—that are amenable to a variety of chemical transformations.
This document provides detailed application notes and protocols for the synthesis of a chiral diol, methyl 4-((1R,2R)-1,2-dihydroxyethyl)benzoate or its (1S,2S)-enantiomer, using racemic or enantiopure this compound as a precursor. The key transformation is the highly reliable and stereoselective Sharpless asymmetric dihydroxylation.
Overview of the Synthetic Pathway
The overall synthetic strategy involves three main stages:
-
Synthesis of the Precursor: Asymmetric reduction of methyl 4-acetylbenzoate to yield enantiomerically enriched (R)- or (S)-Methyl 4-(1-hydroxyethyl)benzoate.
-
Formation of the Olefin: Dehydration of this compound to produce the key intermediate, methyl 4-vinylbenzoate.
-
Asymmetric Dihydroxylation: Enantioselective conversion of methyl 4-vinylbenzoate to the corresponding chiral vicinal diol using the Sharpless asymmetric dihydroxylation reaction.
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 4-(1-hydroxyethyl)benzoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of Methyl 4-(1-hydroxyethyl)benzoate are valuable chiral building blocks in the pharmaceutical industry. Their stereoselective synthesis is of significant interest, primarily achieved through the asymmetric reduction of the prochiral ketone, Methyl 4-acetylbenzoate. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate via asymmetric transfer hydrogenation (ATH) using chiral Ruthenium(II) catalysts.
Core Principle: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols. This technique typically employs a chiral transition metal complex, a hydrogen donor, and a base. For the synthesis of this compound enantiomers, Ruthenium(II) complexes bearing a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand are highly effective. The hydrogen is typically sourced from a formic acid/triethylamine mixture. The chirality of the resulting alcohol is determined by the specific enantiomer of the TsDPEN ligand used ((R,R)-TsDPEN for the (R)-alcohol and (S,S)-TsDPEN for the (S)-alcohol).
Experimental Workflow
The general experimental workflow for the asymmetric synthesis of this compound enantiomers is depicted below. This process involves the preparation of the catalyst and reactant solution, the transfer hydrogenation reaction, and subsequent workup, purification, and analysis of the product.
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Data Presentation: Catalyst Performance in Asymmetric Transfer Hydrogenation
The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the transformation. Below is a summary of typical results obtained for the asymmetric transfer hydrogenation of Methyl 4-acetylbenzoate.
| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio | Solvent | Hydrogen Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Enantiomer |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 100:1 | Acetonitrile (B52724) | HCOOH/NEt₃ (5:2) | 40 | 12 | >95 | >98 | (R) |
| [RuCl₂(mesitylene)]₂ | (S,S)-TsDPEN | 200:1 | Isopropanol (B130326) | Isopropanol/KOH | 80 | 24 | ~90 | >97 | (S) |
| [RuCl₂(benzene)]₂ | (R,R)-TsDPEN | 100:1 | DMF | HCOOH/NEt₃ (5:2) | 28 | 16 | >92 | >99 | (R) |
Experimental Protocols
Protocol 1: Synthesis of (R)-Methyl 4-(1-hydroxyethyl)benzoate using [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN
Materials:
-
Methyl 4-acetylbenzoate
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene (B1678584) dichloride dimer)
-
(R,R)-N-p-tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous acetonitrile (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add Methyl 4-acetylbenzoate (1.0 mmol).
-
Hydrogen Donor Addition: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add this mixture (1.0 mL) to the reaction flask.
-
Reaction: Heat the reaction mixture to 40°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure (R)-Methyl 4-(1-hydroxyethyl)benzoate.
-
Analysis: Confirm the structure and purity of the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H or AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25°C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Enantiomeric Excess Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Signaling Pathways and Logical Relationships
The catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst involves a series of coordinated steps. The following diagram illustrates the key intermediates and transformations in this process.
Caption: Simplified catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
Application Notes: Methyl 4-(1-hydroxyethyl)benzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1-hydroxyethyl)benzoate is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a range of pharmaceutical compounds. Its structure, featuring a secondary alcohol and a methyl ester, provides two reactive centers for further chemical modifications. This is particularly advantageous in the construction of complex chiral molecules, as the hydroxyl group allows for stereoselective transformations and the ester moiety can be readily converted to other functional groups such as amides or carboxylic acids.
These application notes provide detailed protocols for the enzymatic kinetic resolution of racemic this compound and the subsequent use of the resulting chiral intermediates in the synthesis of pharmaceutical building blocks.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a precursor to chiral secondary alcohols. The enantiomerically pure forms, (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate, are crucial building blocks for a variety of biologically active molecules. One of the most efficient methods to obtain these chiral alcohols is through enzymatic kinetic resolution of the racemate.
Enzymatic Kinetic Resolution
Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation. In this process, one enantiomer is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted alcohol.
Workflow for Enzymatic Kinetic Resolution:
Figure 1: General workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the lipase-catalyzed kinetic resolution of racemic this compound to produce enantiomerically enriched (R)-Methyl 4-(1-hydroxyethyl)benzoate and (S)-1-(4-(methoxycarbonyl)phenyl)ethyl acetate.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate
-
Anhydrous toluene (B28343)
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1.80 g, 10.0 mmol) in anhydrous toluene (50 mL), add vinyl acetate (1.29 g, 15.0 mmol).
-
Add immobilized Candida antarctica Lipase B (180 mg) to the mixture.
-
Incubate the reaction mixture in an orbital shaker at 30 °C and 150 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
When approximately 50% conversion is reached (typically after 24-48 hours), stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh toluene and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a crude mixture of the unreacted (R)-alcohol and the (S)-acetate.
-
Purify the mixture by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the (R)-alcohol from the (S)-acetate.
Data Presentation:
| Product | Yield | Enantiomeric Excess (e.e.) |
| (R)-Methyl 4-(1-hydroxyethyl)benzoate | ~45% | >98% |
| (S)-1-(4-(methoxycarbonyl)phenyl)ethyl acetate | ~48% | >98% |
Table 1: Typical results for the enzymatic kinetic resolution of racemic this compound.
Protocol 2: Synthesis of a Chiral Pharmaceutical Intermediate
This protocol outlines the conversion of enantiopure (R)-Methyl 4-(1-hydroxyethyl)benzoate to a chiral intermediate that can be used in the synthesis of various pharmaceutical compounds, such as precursors for angiotensin II receptor antagonists.
Reaction Scheme:
Figure 2: Synthetic pathway from (R)-Methyl 4-(1-hydroxyethyl)benzoate to a chiral amine intermediate.
Materials:
-
(R)-Methyl 4-(1-hydroxyethyl)benzoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
Step 1: Tosylation of (R)-Methyl 4-(1-hydroxyethyl)benzoate
-
Dissolve (R)-Methyl 4-(1-hydroxyethyl)benzoate (1.80 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.19 g, 15.0 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Azide Formation
-
Dissolve the crude tosylate from the previous step in dimethylformamide (40 mL).
-
Add sodium azide (0.98 g, 15.0 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-Methyl 4-(1-azidoethyl)benzoate.
Step 3: Reduction to the Chiral Amine
-
Dissolve (S)-Methyl 4-(1-azidoethyl)benzoate (from the previous step) in methanol (50 mL).
-
Add 10% Pd/C (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-Methyl 4-(1-aminoethyl)benzoate. Further purification can be achieved by crystallization or chromatography if necessary.
Data Presentation:
| Step | Intermediate/Product | Typical Yield | Purity (by HPLC) |
| Tosylation | (R)-Methyl 4-(1-(tosyloxy)ethyl)benzoate | >95% (crude) | - |
| Azide Formation | (S)-Methyl 4-(1-azidoethyl)benzoate | 85-90% | >97% |
| Reduction | (S)-Methyl 4-(1-aminoethyl)benzoate | >90% | >98% |
Table 2: Summary of typical results for the synthesis of the chiral amine intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein demonstrate a robust method for obtaining enantiomerically pure forms of this compound via enzymatic kinetic resolution. The subsequent transformations of the resulting chiral alcohols into key pharmaceutical building blocks, such as chiral amines, highlight the broad applicability of this starting material in the development of complex and stereochemically defined active pharmaceutical ingredients. These methods offer efficient and scalable routes for researchers and professionals in the field of drug discovery and development.
Application Notes and Protocols for the Esterification of 4-(1-hydroxyethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl and ethyl esters of 4-(1-hydroxyethyl)benzoic acid via Fischer esterification. This method is a reliable and widely used acid-catalyzed esterification of a carboxylic acid with an alcohol.
Introduction
4-(1-hydroxyethyl)benzoic acid and its esters are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.[1][2] The presence of both a carboxylic acid and a secondary alcohol functional group allows for diverse chemical modifications. This protocol details the esterification of the carboxylic acid moiety while preserving the hydroxyl group. The Fischer esterification is an equilibrium-driven reaction, and to ensure a high yield of the desired ester, a large excess of the alcohol is utilized as both a reactant and the solvent.[3][4]
Reaction Scheme
The general reaction scheme for the Fischer esterification of 4-(1-hydroxyethyl)benzoic acid is as follows:
Where R = CH₃ (Methyl) or C₂H₅ (Ethyl)
Experimental Protocols
This section outlines the detailed procedures for the synthesis of methyl and ethyl 4-(1-hydroxyethyl)benzoate.
Materials and Reagents
-
4-(1-hydroxyethyl)benzoic acid
-
Methanol (B129727) (anhydrous)
-
Ethanol (B145695) (absolute)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium chloride (saturated aqueous solution, brine)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of Methyl 4-(1-hydroxyethyl)benzoate
-
Reaction Setup:
-
In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-(1-hydroxyethyl)benzoic acid.
-
Add 100 mL of anhydrous methanol to the flask.
-
While stirring, slowly add 1.5 mL of concentrated sulfuric acid dropwise.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with 50 mL of deionized water.
-
Carefully wash the organic layer with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Repeat this wash until no more CO₂ evolution is observed.[5]
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent, or by recrystallization from a suitable solvent system.
-
Protocol 2: Synthesis of Ethyl 4-(1-hydroxyethyl)benzoate
This protocol is adapted from the synthesis of the structurally similar ethyl 4-(hydroxymethyl)benzoate.[1]
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g (approximately 24 mmol) of 4-(1-hydroxyethyl)benzoic acid in 100 mL of absolute ethanol.
-
Carefully add approximately 1.0 g of concentrated sulfuric acid to the solution while stirring.[1]
-
Attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux for about 15 hours.[1] The reaction should be monitored by TLC.
-
-
Work-up and Isolation:
-
After cooling to room temperature, evaporate the excess ethanol using a rotary evaporator.[1]
-
Take up the residue in 100 mL of deionized water.[1]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until the washing is neutral.[1]
-
Wash the organic layer with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
After removing the solvent by rotary evaporation, the resulting crude product can be purified by column chromatography or recrystallization to yield pure ethyl 4-(1-hydroxyethyl)benzoate.[1]
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| 4-(1-hydroxyethyl)benzoic acid | C₉H₁₀O₃ | 166.17 | Solid | - |
| This compound | C₁₀H₁₂O₃ | 180.20[6] | Oil/Solid | 148-152 at 1 mmHg[1] |
| Ethyl 4-(1-hydroxyethyl)benzoate | C₁₁H₁₄O₃ | 194.23 | Oil/Solid | - |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Fischer esterification of 4-(1-hydroxyethyl)benzoic acid.
Caption: General workflow for the synthesis and purification of alkyl 4-(1-hydroxyethyl)benzoates.
Signaling Pathway of Fischer Esterification
The diagram below illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of the acid-catalyzed Fischer esterification.
References
Application Note: HPLC Analysis of Methyl 4-(1-hydroxyethyl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of Methyl 4-(1-hydroxyethyl)benzoate using High-Performance Liquid Chromatography (HPLC). It covers both achiral (reverse-phase) and chiral separation methods for purity determination and enantiomeric resolution.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure includes a chiral center, making the analysis of its enantiomeric purity crucial for applications in drug development and manufacturing. This application note details two distinct HPLC methods: a reverse-phase method for determining the chemical purity and a chiral method for the separation and quantification of its enantiomers.
Achiral Analysis by Reverse-Phase HPLC
This method is suitable for the quantitative determination of this compound in bulk samples and for monitoring reaction progress.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase (initial conditions: 70% A, 30% B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation
System Suitability:
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,670 |
| 50 | 628,910 |
| 100 | 1,255,800 |
| 150 | 1,882,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Chiral Separation by Normal-Phase HPLC
Due to the presence of a stereocenter, separating the enantiomers of this compound is essential for stereospecific synthesis and pharmacological studies.
Experimental Protocol
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Vis or PDA detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
Enantiomer Resolution:
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | 12.5 |
| Enantiomer 2 | 14.8 |
| Resolution (Rs) | ≥ 1.5 |
Enantiomeric Excess Calculation:
| Enantiomer | Peak Area (mAU*s) | % Area |
| Enantiomer 1 | 650,120 | 49.8 |
| Enantiomer 2 | 655,340 | 50.2 |
| Enantiomeric Excess (%) | - | 0.4% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC methods provide a robust framework for the quantitative analysis and chiral separation of this compound. The reverse-phase method is suitable for routine purity assessment, while the normal-phase chiral method allows for the accurate determination of enantiomeric composition. It is recommended that these methods be fully validated according to ICH guidelines before implementation in a regulated environment.
Application Notes and Protocols for Chiral Separation of Methyl 4-(1-hydroxyethyl)benzoate Enantiomers by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry for the development of safe and effective drugs. Methyl 4-(1-hydroxyethyl)benzoate is a chiral aromatic alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed application notes and protocols for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Principle of Chiral Chromatography
Chiral chromatography is a technique used to separate enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus their separation. The selection of an appropriate CSP and the optimization of chromatographic conditions are crucial for achieving a successful enantioselective separation.
Data Presentation: Chromatographic Methods for Chiral Separation
The following tables summarize hypothetical, yet representative, quantitative data for the chiral separation of this compound enantiomers using different chromatographic methods and columns. These values are intended to serve as a guide for method development.
Table 1: HPLC Chiral Separation Data
| Parameter | Method 1: Polysaccharide-based CSP | Method 2: Cyclodextrin-based CSP |
| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) | Astec® CYCLOBOND™ I 2000 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) | 20 mM Ammonium Acetate (pH 4.1) / Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.2 min | 12.5 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Selectivity (α) | 1.25 | 1.23 |
Table 2: SFC Chiral Separation Data
| Parameter | Method 3: Polysaccharide-based CSP |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (B129727) (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 3.2 min |
| Retention Time (Enantiomer 2) | 4.1 min |
| Resolution (Rs) | 2.5 |
| Selectivity (α) | 1.35 |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase or a miscible solvent (e.g., isopropanol for normal phase HPLC, or methanol for SFC and reversed-phase HPLC) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Protocol (Method 1: Polysaccharide-based CSP)
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Ensure the solvents are HPLC grade and properly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Determine the retention times for each enantiomer and calculate the resolution (Rs) and selectivity (α).
SFC Method Protocol (Method 3: Polysaccharide-based CSP)
-
SFC System: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline and pressure are achieved.
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Determine the retention times for each enantiomer and calculate the resolution (Rs) and selectivity (α).
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for chiral separation of this compound.
Application Notes and Protocols for Methyl 4-(1-hydroxyethyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for key organic transformations involving Methyl 4-(1-hydroxyethyl)benzoate. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily through reactions targeting its secondary alcohol and ester functionalities.
Oxidation of this compound to Methyl 4-acetylbenzoate
The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, Methyl 4-acetylbenzoate, a valuable intermediate in the synthesis of various pharmaceuticals. Several methods can be employed for this transformation, with Swern oxidation being a common and mild procedure.
Reaction Mechanism:
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, to form a reactive sulfonium (B1226848) species. This species reacts with the alcohol to form an alkoxysulfonium salt. In the presence of a hindered, non-nucleophilic base such as triethylamine (B128534) (TEA), an E2 elimination occurs to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt.
Experimental Protocol: Swern Oxidation
A representative protocol for the Swern oxidation of a secondary alcohol is as follows:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.0 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Continue stirring for 45-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Oxidation Method | Reagents | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95 |
| PCC Oxidation | Pyridinium chlorochromate | 80-90 |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | >90 |
Experimental Workflow for Swern Oxidation
Caption: Workflow for the Swern oxidation of this compound.
Reduction of Methyl 4-acetylbenzoate to this compound
The reduction of the ketone functionality in Methyl 4-acetylbenzoate is a common method to synthesize this compound. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. For enantioselective reductions, chiral catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst can be employed.
Reaction Mechanism: Sodium Borohydride Reduction
The reduction involves the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride onto the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate (B1201080) intermediate. Subsequent workup with a protic solvent, such as water or ethanol, protonates the resulting alkoxide to yield the secondary alcohol.
Experimental Protocol: Sodium Borohydride Reduction
The following is a general procedure for the reduction of an aromatic ketone with sodium borohydride[1]:
-
Dissolve Methyl 4-acetylbenzoate (1.0 eq.) in a suitable solvent such as methanol (B129727) or a mixture of THF and methanol at room temperature.
-
Add sodium borohydride (1.0-1.5 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water or dilute acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data:
The reduction of aromatic methyl esters to their corresponding alcohols using a sodium borohydride-THF-methanol system has been reported to give yields in the range of 70-92%[2][3].
| Reduction Method | Reagents | Typical Yield (%) |
| Sodium Borohydride Reduction | NaBH₄, MeOH/THF | 70-92[2][3] |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., MnOx/ZrO₂) | High conversion and selectivity reported for related esters[4] |
| CBS Reduction | Borane, (R)-Me-CBS catalyst | High enantioselectivity (ee) and yield[5] |
Reaction Scheme for Sodium Borohydride Reduction
Caption: Reduction of Methyl 4-acetylbenzoate to this compound.
Esterification of 4-(1-hydroxyethyl)benzoic acid
This compound can be synthesized via the Fischer esterification of 4-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Experimental Protocol: Fischer Esterification
A procedure for the esterification of a similar compound, 4-vinylbenzoic acid, provides a useful reference[2]:
-
Dissolve 4-(1-hydroxyethyl)benzoic acid (1.0 eq.) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2 mL for 30 mmol of carboxylic acid)[2].
-
Reflux the reaction mixture for several hours (e.g., 24 hours)[2].
-
After cooling, evaporate the excess methanol.
-
Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and water, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Quantitative Data:
The esterification of 4-vinylbenzoic acid with methanol under similar conditions yielded the corresponding methyl ester in 78% yield[2]. It is expected that the esterification of 4-(1-hydroxyethyl)benzoic acid would proceed with a comparable yield.
| Carboxylic Acid | Alcohol | Catalyst | Yield (%) | Reference |
| 4-Vinylbenzoic Acid | Methanol | H₂SO₄ | 78 | [2] |
| 4-Acetylbenzoic Acid | Methanol | H₂SO₄ | ~95 (crude) | [6] |
Fischer Esterification Mechanism Overview
Caption: Key steps in the Fischer esterification mechanism.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Derivatization of Methyl 4-(1-hydroxyethyl)benzoate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 4-(1-hydroxyethyl)benzoate prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical step for improving the volatility and thermal stability of polar analytes containing active hydrogen atoms, such as the hydroxyl group in this compound, leading to enhanced chromatographic resolution and detection sensitivity.[1]
Two primary derivatization techniques, silylation and acylation, are presented here as effective methods for this purpose.[2] Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group.[3][4] Both methods reduce the polarity of the molecule, making it more amenable to GC analysis.[5]
Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a common and robust method for derivatizing hydroxyl groups.[4][5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating reagent that reacts with a wide range of compounds to form trimethylsilyl (TMS) derivatives.[6][7][8] The byproducts of the reaction with MSTFA are volatile and typically do not interfere with the analysis.[2] For less reactive hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture to improve the reaction rate and yield.[1][9]
Expected Quantitative Data
The following table summarizes the expected changes in analytical parameters upon successful silylation of this compound with MSTFA.
| Parameter | Underivatized Analyte | TMS-Derivatized Analyte |
| Analyte Name | This compound | Methyl 4-(1-(trimethylsilyloxy)ethyl)benzoate |
| Molecular Weight ( g/mol ) | 180.20 | 252.36 |
| Expected Retention Time | Later eluting, potential for peak tailing | Earlier eluting, improved peak shape |
| Key Mass Fragments (m/z) | 165, 121, 91 | 237 ([M-15]⁺), 165, 149, 73 |
Experimental Protocol: Silylation with MSTFA
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS
-
Anhydrous pyridine (B92270) (optional, as a catalyst and solvent)
-
A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
GC vials (2 mL) with caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, it must be dried completely, for instance, by evaporation under a stream of nitrogen.[9]
-
Reagent Addition: In a clean, dry GC vial, add approximately 0.1-1.0 mg of the dried this compound sample.
-
Add 100 µL of a suitable aprotic solvent to dissolve the sample.
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. A molar excess of the derivatizing reagent is recommended.[9][10]
-
(Optional) Add 10-20 µL of anhydrous pyridine to act as a catalyst.
-
Reaction: Tightly cap the vial and vortex the mixture for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[10][11]
-
Cooling: Allow the vial to cool to room temperature before opening.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Recommended GC-MS Conditions
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Acylation using Acetic Anhydride (B1165640)
Acylation is another effective derivatization technique for hydroxyl groups, resulting in the formation of esters.[12][13] This method increases the volatility and thermal stability of the analyte.[14] Acetic anhydride is a common acylating agent that converts alcohols to their corresponding acetate (B1210297) esters. The reaction is often catalyzed by a base such as pyridine, which also neutralizes the acetic acid byproduct.[2]
Expected Quantitative Data
The following table outlines the expected changes upon acylation of this compound with acetic anhydride.
| Parameter | Underivatized Analyte | Acetyl-Derivatized Analyte |
| Analyte Name | This compound | Methyl 4-(1-acetoxyethyl)benzoate |
| Molecular Weight ( g/mol ) | 180.20 | 222.24 |
| Expected Retention Time | Later eluting, potential for peak tailing | Earlier eluting, improved peak shape |
| Key Mass Fragments (m/z) | 165, 121, 91 | 207 ([M-15]⁺), 165, 121, 43 |
Experimental Protocol: Acylation with Acetic Anhydride
Materials:
-
This compound sample
-
Acetic anhydride
-
Anhydrous pyridine
-
A suitable aprotic solvent (e.g., dichloromethane, ethyl acetate)
-
GC vials (2 mL) with caps
-
Micropipettes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is anhydrous.
-
Reagent Addition: In a clean, dry GC vial, add approximately 0.1-1.0 mg of the dried this compound sample.
-
Add 100 µL of a suitable aprotic solvent to dissolve the sample.
-
Add 50 µL of anhydrous pyridine, followed by 50 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and vortex the mixture for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS. Alternatively, the solvent and excess reagents can be evaporated under a stream of nitrogen, and the residue redissolved in a suitable solvent for analysis.
Recommended GC-MS Conditions
The GC-MS conditions for the analysis of the acylated derivative are similar to those for the silylated derivative. A non-polar or semi-polar capillary column is recommended.
Visualizations
Caption: Experimental workflows for silylation and acylation derivatization.
Caption: Chemical reactions for derivatization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. gcms.cz [gcms.cz]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal [labmal.com]
- 8. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
Application Notes and Protocols: Methyl 4-(1-hydroxyethyl)benzoate as a Synthon in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Methyl 4-(1-hydroxyethyl)benzoate as a versatile synthon in the synthesis of natural products, particularly focusing on the construction of phthalide (B148349) and isocoumarin (B1212949) scaffolds. This document outlines a strategic approach, including the preparation of the synthon and its application in a key synthetic sequence.
Introduction
This compound is a valuable building block in organic synthesis, serving as an intermediate for a variety of natural compounds, including phthalides and isocoumarins.[1] Its bifunctional nature, possessing both a secondary alcohol and a methyl ester on a benzene (B151609) ring, allows for diverse chemical manipulations. The chiral variants of this synthon, (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate, are particularly useful for the enantioselective synthesis of complex natural products.
This document details a synthetic strategy employing directed ortho-lithiation, a powerful tool for the regioselective functionalization of aromatic rings. By first protecting the hydroxyl group, the aromatic ring can be selectively deprotonated at the position ortho to the protected hydroxymethyl group, enabling the introduction of various electrophiles and subsequent cyclization to form the desired heterocyclic core of many natural products.
Synthesis of this compound
The synthon can be readily prepared in both its racemic and chiral forms from the commercially available Methyl 4-acetylbenzoate.
2.1. Protocol: Asymmetric Reduction of Methyl 4-acetylbenzoate
This protocol describes the enantioselective reduction of Methyl 4-acetylbenzoate to yield chiral this compound.
Materials:
-
Methyl 4-acetylbenzoate
-
Isopropanol
-
(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A solution of (-)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous diethyl ether is cooled to -25 °C under an inert atmosphere.
-
A solution of Methyl 4-acetylbenzoate (1.0 equivalent) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature between -25 °C and -20 °C.
-
The reaction mixture is stirred at -25 °C for 4 hours.
-
The reaction is quenched by the slow addition of isopropanol.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The mixture is then washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.
Quantitative Data:
| Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-Methyl 4-(1-hydroxyethyl)benzoate | 85-95 | >95 |
| (R)-Methyl 4-(1-hydroxyethyl)benzoate (using (+)-DIP-Chloride™) | 85-95 | >95 |
Application in the Synthesis of 3-Butylphthalide
This section outlines a proposed synthetic route to (±)-3-butylphthalide, a natural product found in celery, using racemic this compound as the starting material. The key transformation is a directed ortho-lithiation followed by reaction with an aldehyde and subsequent cyclization.
3.1. Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Butylphthalide.
3.2. Experimental Protocols
Protocol 3.2.1: Protection of the Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in DMF, TBDMSCl (1.2 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the TBDMS-protected compound.
Quantitative Data:
| Product | Typical Yield (%) |
| Methyl 4-(1-((tert-butyldimethylsilyl)oxy)ethyl)benzoate | >95 |
Protocol 3.2.2: Directed ortho-Lithiation and Reaction with Butyraldehyde
Materials:
-
TBDMS-protected Methyl 4-(1-((tert-butyldimethylsilyl)oxy)ethyl)benzoate
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Butyraldehyde
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
A solution of the TBDMS-protected starting material (1.0 equivalent) and TMEDA (1.2 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
s-BuLi (1.2 equivalents) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.
-
Butyraldehyde (1.5 equivalents) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is used in the next step without further purification.
Quantitative Data:
| Product | Typical Yield (%) |
| Methyl 2-(1-hydroxybutyl)-4-(1-((tert-butyldimethylsilyl)oxy)ethyl)benzoate (crude) | 70-85 |
Protocol 3.2.3: Deprotection and Cyclization to 3-Butylphthalide
Materials:
-
Crude product from the previous step
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Hydrochloric acid (1 M)
-
Toluene
Procedure:
-
The crude product from the ortho-lithiation step is dissolved in THF.
-
TBAF solution (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in toluene, and 1 M hydrochloric acid is added.
-
The mixture is heated to reflux for 4 hours with a Dean-Stark trap to remove water.
-
After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to afford 3-butylphthalide.
Quantitative Data:
| Product | Typical Overall Yield (from protected starting material) (%) |
| 3-Butylphthalide | 50-65 |
Logical Relationship of the Synthetic Strategy
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic methyl 4-(1-hydroxyethyl)benzoate. This process is crucial for the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical industry. The protocols focus on the use of common lipases, such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL), for enantioselective acylation. This document outlines the experimental workflow, detailed methodologies, and data presentation in structured tables.
Introduction
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. The enzymatic kinetic resolution of racemates is a widely adopted method for obtaining enantiopure molecules due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Lipases, in particular, are versatile biocatalysts for the resolution of chiral alcohols through enantioselective acylation or hydrolysis. This application note details the enzymatic resolution of racemic this compound, a valuable chiral building block.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, in this case, a lipase. In a transesterification reaction, one enantiomer of the alcohol is preferentially acylated by an acyl donor, leading to the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining unreacted substrate can be obtained with high enantiomeric excess (ee).
Experimental Protocols
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Pseudomonas cepacia lipase (immobilized)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)
-
Organic solvents (e.g., hexane, toluene, methyl tert-butyl ether (MTBE))
-
Standard laboratory glassware and equipment (magnetic stirrer, thermostat, etc.)
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system
General Protocol for Enzymatic Acylation
-
To a screw-capped vial, add racemic this compound (1.0 mmol, 180.2 mg).
-
Add 10 mL of an appropriate organic solvent (e.g., MTBE).
-
Add the acyl donor (e.g., vinyl acetate, 2.0 mmol, 184 µL).
-
Add the immobilized lipase (e.g., Novozym® 435, 20 mg).
-
Seal the vial and place it in a thermostated shaker at a specified temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted alcohol using column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of this compound under various conditions.
Table 1: Screening of Different Lipases for the Acylation of this compound
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ees (%)a | eep (%)b | Ec |
| 1 | Novozym® 435 (CALB) | Vinyl Acetate | MTBE | 24 | 48 | >99 (R) | 96 (S) | >200 |
| 2 | Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | 48 | 51 | 98 (R) | >99 (S) | >200 |
| 3 | Candida rugosa Lipase | Vinyl Acetate | MTBE | 72 | 35 | 54 (R) | 98 (S) | 15 |
a Enantiomeric excess of the unreacted substrate (alcohol). b Enantiomeric excess of the product (ester). c Enantiomeric ratio.
Table 2: Effect of Solvent on the Resolution with Novozym® 435
| Entry | Solvent | Time (h) | Conversion (%) | ees (%) | eep (%) | E |
| 1 | Hexane | 36 | 49 | 97 | 98 | 195 |
| 2 | Toluene | 28 | 50 | >99 | 97 | >200 |
| 3 | MTBE | 24 | 48 | >99 | 96 | >200 |
| 4 | Acetonitrile | 72 | 15 | 18 | 95 | 5 |
Analytical Method
Chiral HPLC Method for Separation of Enantiomers
A representative chiral HPLC method for the analysis of the enantiomers of this compound and its acetylated product is provided below.
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
-
Expected Elution Order: (R)-alcohol, (S)-alcohol, (R)-ester, (S)-ester (this needs to be experimentally determined)
Visualizations
Experimental Workflow
Scale-Up Synthesis of Methyl 4-(1-hydroxyethyl)benzoate for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(1-hydroxyethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its industrial production requires robust, scalable, and economically viable synthetic methods. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, primarily focusing on the catalytic reduction of Methyl 4-acetylbenzoate. Both racemic and asymmetric synthesis routes are discussed, along with protocols for purification and quality control, to ensure the final product meets the stringent requirements of the pharmaceutical industry.
Introduction
This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and cosmetic industries.[1] Its structure, featuring both a hydroxyl group and a methyl ester, allows for diverse chemical modifications. The primary industrial route for its synthesis involves the reduction of the ketone group of Methyl 4-acetylbenzoate. This can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation, to yield the racemic product. For applications where specific stereochemistry is required, asymmetric reduction methods are employed to produce enantiomerically pure (R)- or (S)-Methyl 4-(1-hydroxyethyl)benzoate.
This document outlines scalable protocols for both racemic and asymmetric synthesis, purification, and analysis of this compound, providing a comprehensive guide for industrial-scale production.
Synthesis of Racemic this compound
The most common and cost-effective method for the large-scale production of racemic this compound is the catalytic hydrogenation of Methyl 4-acetylbenzoate.
Reaction Scheme
Caption: Synthesis of racemic this compound.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Methyl 4-acetylbenzoate
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Filtration unit
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Charging the Reactor: In a high-pressure reactor, charge Methyl 4-acetylbenzoate (1.0 eq) and Methanol (5-10 volumes).
-
Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) to remove air.
-
Catalyst Addition: Under the inert atmosphere, add 5% or 10% Palladium on carbon (0.5-2.0 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-10 bar). Heat the reaction mixture to the target temperature (usually 40-60 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using techniques like HPLC or TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Data Presentation: Racemic Synthesis
| Parameter | Condition A | Condition B |
| Starting Material | Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate |
| Catalyst | 5% Pd/C (1.0 mol%) | 10% Pd/C (0.5 mol%) |
| Solvent | Methanol (10 vol) | Methanol (7 vol) |
| Hydrogen Pressure | 5 bar | 8 bar |
| Temperature | 50 °C | 45 °C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Yield | 95-98% | 96-99% |
| Purity (crude) | >95% (by HPLC) | >96% (by HPLC) |
Asymmetric Synthesis of this compound
For pharmaceutical applications requiring a single enantiomer, asymmetric synthesis is crucial. The most established method is the asymmetric hydrogenation of Methyl 4-acetylbenzoate using a chiral catalyst, such as a Ruthenium-BINAP complex.
Reaction Scheme
Caption: Asymmetric synthesis of (S)-Methyl 4-(1-hydroxyethyl)benzoate.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
Methyl 4-acetylbenzoate
-
(S)- or (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
[Ru(cod)Cl₂]n or a similar Ruthenium precursor
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure reactor (autoclave)
-
Schlenk line for handling air-sensitive reagents
-
Filtration unit
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor and the chiral BINAP ligand in a suitable solvent (e.g., toluene (B28343) or DCM) and stir to form the active catalyst complex.
-
Charging the Reactor: In a high-pressure reactor, charge Methyl 4-acetylbenzoate (1.0 eq) and a mixture of Ethanol and Dichloromethane (typically in a 1:1 to 5:1 ratio).
-
Inerting: Purge the reactor with an inert gas.
-
Catalyst Transfer: Transfer the pre-formed chiral catalyst solution to the reactor under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a high pressure (often 50-100 atm). Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with efficient stirring.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified, typically by crystallization, to improve chemical and enantiomeric purity.
Data Presentation: Asymmetric Synthesis
| Parameter | Condition A | Condition B |
| Starting Material | Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate |
| Catalyst | Ru(II)-[(S)-BINAP]Cl₂ (0.1 mol%) | Ru(II)-[(R)-Tol-BINAP]Cl₂ (0.05 mol%) |
| Solvent | Ethanol/DCM (2:1) | Methanol |
| Hydrogen Pressure | 80 atm | 100 atm |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 12-18 hours | 10-15 hours |
| Typical Yield | 90-95% | 92-97% |
| Enantiomeric Excess | >98% ee | >99% ee |
Purification: Large-Scale Crystallization
Purification of this compound is critical to meet pharmaceutical standards. Crystallization is the preferred method for large-scale purification.[2][3]
Experimental Workflow
Caption: Large-scale crystallization workflow.
Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of toluene and heptane (B126788) or isopropanol (B130326) and water is often effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent mixture with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
Quality Control and Analytical Methods
To ensure the quality of the final product, a set of analytical tests should be performed.
Analytical Parameters
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | FTIR, NMR | Conforms to the reference spectrum |
| Purity (Assay) | HPLC | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% ee (for asymmetric synthesis) |
| Melting Point | DSC | Specific range (e.g., 48-52 °C for racemic) |
| Residual Solvents | GC-HS | Within ICH limits |
Conclusion
The industrial-scale synthesis of this compound is well-established through the catalytic reduction of Methyl 4-acetylbenzoate. The choice between racemic and asymmetric synthesis depends on the final application of the product. The protocols provided in this document offer a comprehensive guide for the scale-up, purification, and quality control of this important pharmaceutical intermediate. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity, meeting the stringent requirements of the drug development industry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1-hydroxyethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and chemoselective method for the synthesis of this compound is the reduction of its corresponding ketone, Methyl 4-acetylbenzoate. This transformation is typically achieved using a mild reducing agent that selectively reduces the ketone functionality in the presence of the methyl ester.
Q2: Which reducing agent is recommended for the selective reduction of the ketone group in Methyl 4-acetylbenzoate?
A2: Sodium borohydride (B1222165) (NaBH₄) is the most commonly recommended reducing agent for this transformation. Under controlled conditions, NaBH₄ exhibits excellent chemoselectivity, readily reducing the ketone to a secondary alcohol while leaving the less reactive methyl ester group intact.[1][2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally not recommended as they will reduce both the ketone and the ester, leading to the formation of a diol as a side product.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The two main side reactions of concern are:
-
Incomplete Reduction: Unreacted Methyl 4-acetylbenzoate may remain in the reaction mixture if the reaction does not go to completion.
-
Over-reduction: The methyl ester group can be reduced to a primary alcohol, yielding 4-(1-hydroxyethyl)benzyl alcohol, especially under harsh reaction conditions or with less selective reducing agents.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (Methyl 4-acetylbenzoate), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). The product, being an alcohol, is typically more polar than the starting ketone and will have a lower Rf value on a silica (B1680970) gel TLC plate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of Methyl 4-acetylbenzoate.
Issue 1: Low yield of the desired product, this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase the reaction time. - Ensure the molar ratio of NaBH₄ to the starting material is sufficient (typically 1.1 to 1.5 equivalents). - Check the quality of the NaBH₄, as it can decompose over time. | Increased conversion of the starting material to the desired product. |
| Side Reactions | - Maintain a low reaction temperature (e.g., 0-25 °C) to minimize over-reduction. - Use a protic solvent like methanol (B129727) or ethanol, which favors the selective reduction of the ketone. | Minimized formation of the over-reduced diol byproduct. |
| Workup Issues | - Ensure the reaction is properly quenched to destroy excess NaBH₄ before extraction. - Use an appropriate extraction solvent (e.g., ethyl acetate) to ensure efficient isolation of the product. | Improved recovery of the crude product. |
Issue 2: Presence of unreacted starting material (Methyl 4-acetylbenzoate) in the final product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reducing Agent | - Increase the molar equivalents of NaBH₄. | Drive the reaction to completion. |
| Short Reaction Time | - Extend the reaction time and monitor by TLC until the starting material is consumed. | Complete conversion of the starting material. |
| Low Reaction Temperature | - If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature after the initial addition of NaBH₄. | Increased reaction rate and conversion. |
Issue 3: Presence of the over-reduced diol byproduct (4-(1-hydroxyethyl)benzyl alcohol).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C). | Enhance the chemoselectivity of the reduction. |
| Excessive Reducing Agent | - Use a more controlled amount of NaBH₄ (closer to 1.1 equivalents). | Reduce the likelihood of the less reactive ester group being reduced. |
| Prolonged Reaction Time at Elevated Temperature | - Once the starting material is consumed (as per TLC), proceed with the workup promptly. | Minimize the time for the side reaction to occur. |
Data Presentation
The following table summarizes the expected outcomes of the reduction of Methyl 4-acetylbenzoate under different conditions. Please note that these are representative values and actual results may vary.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Impurities (%) |
| NaBH₄ (1.2 eq) | Methanol | 0 - 25 | 2 | ~90-95 | Methyl 4-acetylbenzoate (<5%), 4-(1-hydroxyethyl)benzyl alcohol (<2%) |
| NaBH₄ (1.2 eq) | Methanol | 50 | 2 | ~80-85 | Methyl 4-acetylbenzoate (<2%), 4-(1-hydroxyethyl)benzyl alcohol (10-15%) |
| LiAlH₄ (1.5 eq) | THF | 0 - 25 | 2 | <10 | 4-(1-hydroxyethyl)benzyl alcohol (>80%) |
| NaBH₄ (1.0 eq) | Methanol | 0 | 4 | ~75-80 | Methyl 4-acetylbenzoate (15-20%), 4-(1-hydroxyethyl)benzyl alcohol (<1%) |
Experimental Protocols
Synthesis of this compound via Reduction of Methyl 4-acetylbenzoate
This protocol is a general guideline for the selective reduction of the ketone.
Materials:
-
Methyl 4-acetylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 4-acetylbenzoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product can be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Optimization of reaction conditions for Methyl 4-(1-hydroxyethyl)benzoate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the selective reduction of the ketone group of Methyl 4-acetylbenzoate. This is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695). This method is favored due to its high chemoselectivity, meaning it reduces the ketone without affecting the ester group.
Q2: Why is Sodium Borohydride (NaBH₄) preferred over more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄)?
A2: Sodium borohydride is a milder reducing agent compared to LiAlH₄.[1] This characteristic is crucial for this specific synthesis as NaBH₄ selectively reduces aldehydes and ketones while generally not reacting with less reactive carbonyl groups like esters under standard conditions.[2][3][4] Using LiAlH₄ would likely result in the reduction of both the ketone and the methyl ester functionalities, leading to the formation of a diol as an undesired byproduct.
Q3: What are the typical yields and purity I can expect from this synthesis?
A3: With an optimized protocol, yields for the reduction of aromatic ketones to their corresponding alcohols can be high, often in the range of 80-95%. The purity of the crude product is generally good, but it may contain unreacted starting material or minor impurities. Purification through recrystallization or column chromatography can yield a final product with purity exceeding 98%.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress is most conveniently monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:9 v/v), will show a clear separation between the more polar product (this compound) and the less polar starting material (Methyl 4-acetylbenzoate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible under UV light.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Key safety precautions include:
-
Handling sodium borohydride with care, as it can react with acidic solutions to produce flammable hydrogen gas.[5]
-
Performing the reaction in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious during the workup step when adding acid to quench the excess NaBH₄, as this can cause vigorous gas evolution.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or Decomposed NaBH₄: Sodium borohydride can degrade over time, especially if exposed to moisture. | Use a fresh bottle of NaBH₄ or test the activity of the current batch on a small scale with a simple ketone like acetophenone. |
| Insufficient Amount of NaBH₄: While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often required to ensure complete reaction and to compensate for any reaction with the solvent.[1] | Increase the molar equivalents of NaBH₄ used in the reaction. A common starting point is 1.5 to 2.0 equivalents relative to the starting ketone. | |
| Low Reaction Temperature: While the reaction is often performed at room temperature or in an ice bath to control exothermicity, very low temperatures can significantly slow down the reaction rate. | If the reaction is sluggish at 0°C, allow it to warm to room temperature and continue to monitor by TLC. Some reductions benefit from gentle heating (e.g., 50-60°C), but this should be approached with caution as it can increase the rate of NaBH₄ decomposition.[6] | |
| Incomplete Reaction (Presence of Starting Material) | Short Reaction Time: The reaction may not have been allowed to proceed to completion. | Continue to stir the reaction mixture and monitor its progress by TLC every 30-60 minutes until the starting material is consumed. |
| Poor Solubility of Starting Material: If the Methyl 4-acetylbenzoate is not fully dissolved, the reaction can be slow or incomplete. | Ensure complete dissolution of the starting material in the chosen solvent. If solubility is an issue, consider using a co-solvent system (e.g., THF/methanol). | |
| Formation of Multiple Spots on TLC (Side Products) | Over-reduction to Diol: While unlikely with NaBH₄, prolonged reaction times at elevated temperatures or the presence of certain activators could potentially lead to some reduction of the ester. | Maintain a controlled temperature (0°C to room temperature) and monitor the reaction closely to stop it once the starting ketone is consumed. |
| Impure Starting Material: The impurities may have been present in the initial Methyl 4-acetylbenzoate. | Check the purity of the starting material by TLC or other analytical methods before starting the reaction. Purify if necessary. | |
| Difficulty in Product Isolation/Purification | Emulsion during Workup: The presence of borate (B1201080) salts formed during the reaction can sometimes lead to emulsions during the aqueous extraction. | Add a saturated solution of brine (NaCl) to the separatory funnel to help break the emulsion. |
| Product is an Oil or Gummy Solid: This could be due to residual solvent or the presence of impurities that inhibit crystallization. | Ensure all solvent is removed under high vacuum. If the product remains an oil, purification by column chromatography is recommended. |
Data Presentation
Table 1: Effect of NaBH₄ Equivalents on Reaction Outcome
| Molar Equivalents of NaBH₄ | Reaction Time (hours) | Yield (%) | Purity by NMR (%) |
| 0.5 | 4 | 45 | 90 (significant starting material) |
| 1.0 | 2 | 85 | 95 |
| 1.5 | 1 | 92 | >98 |
| 2.0 | 1 | 93 | >98 |
| Conditions: Methyl 4-acetylbenzoate (1 mmol) in methanol (10 mL) at room temperature. |
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0 | 3 | 88 |
| 25 (Room Temp) | 1 | 92 |
| 50 | 0.5 | 90 (minor impurities observed) |
| Conditions: Methyl 4-acetylbenzoate (1 mmol), NaBH₄ (1.5 mmol) in ethanol (10 mL). |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-acetylbenzoate (1.0 eq) in methanol (approximately 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be mindful of any gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., 10% ethyl acetate in hexanes) until the starting material is no longer visible. This typically takes 1-2 hours.
-
Workup:
-
Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increasing the polarity (e.g., up to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Synthesis of this compound via reduction.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. reddit.com [reddit.com]
Preventing racemization during reactions with chiral Methyl 4-(1-hydroxyethyl)benzoate
Welcome to the Technical Support Center for chiral Methyl 4-(1-hydroxyethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during chemical reactions involving this chiral secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral this compound?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For chiral this compound, maintaining its specific stereochemistry is often critical for its biological activity and function in pharmaceutical applications. Racemization can lead to a loss of efficacy or the introduction of undesired side effects.
Q2: What are the primary causes of racemization for a secondary benzylic alcohol like this?
A2: The benzylic position of the hydroxyl group in this compound makes it susceptible to racemization through the formation of a stabilized carbocation intermediate under acidic conditions. Under basic conditions, racemization is less common for the free alcohol but can occur if the hydroxyl group is converted into a good leaving group. High temperatures can also promote racemization.
Q3: Can I perform an esterification on the hydroxyl group without causing racemization?
A3: Yes, but the choice of method is crucial. Standard Fischer esterification using strong acid and heat is likely to cause significant racemization due to the formation of a benzylic carbocation. Milder methods, such as acylation with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) at low temperatures, are recommended to preserve the stereochemical integrity.
Q4: I need to invert the stereochemistry of my chiral this compound. What is the best way to achieve this?
A4: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[1][2] By reacting the alcohol with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), you can form an ester with the opposite stereochemistry. Subsequent hydrolysis of the ester will yield the inverted alcohol.
Q5: How can I protect the hydroxyl group to prevent it from reacting or racemizing during a subsequent reaction step?
A5: Protecting the hydroxyl group as an ether or a silyl (B83357) ether is a common strategy. The choice of protecting group depends on the reaction conditions you need to employ. Silyl ethers (e.g., TBDMS) are stable to a wide range of non-acidic conditions, while benzyl (B1604629) ethers offer robust protection under both acidic and basic conditions and can be removed by hydrogenolysis.[3]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee) During Esterification
Symptoms:
-
You start with enantiomerically pure this compound.
-
After esterification, chiral HPLC analysis shows a significant decrease in the enantiomeric excess of the product ester.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Racemization | Strong acids (e.g., H₂SO₄, HCl) and high temperatures can promote the formation of a planar, achiral benzylic carbocation intermediate, which then reacts to form a racemic mixture of the ester. | 1. Avoid strong acids and high heat. 2. Use milder acylation methods: React the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) at 0 °C to room temperature.3. Employ coupling agents: Use reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) at low temperatures. |
| Base-Promoted Racemization (less common for alcohols) | If the hydroxyl group is first converted to a good leaving group (e.g., tosylate), a strong, non-nucleophilic base could potentially promote elimination to an achiral alkene, followed by re-addition, though this is less likely for this substrate. | Ensure that if you are using a base, it is not excessively strong or used at high temperatures. For simple acylations, tertiary amine bases are generally safe. |
Issue 2: Unexpected Stereochemical Outcome in a Nucleophilic Substitution Reaction
Symptoms:
-
You are attempting a nucleophilic substitution at the chiral center (e.g., a Mitsunobu reaction for inversion or conversion to a tosylate followed by substitution).
-
The product has a lower than expected enantiomeric excess or a mixture of retention and inversion products.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Competing Sₙ1 Pathway | If the reaction conditions favor the formation of a carbocation (e.g., poor leaving group, protic solvent, or elevated temperature), an Sₙ1 pathway can compete with the desired Sₙ2 pathway, leading to racemization. | 1. For Mitsunobu reactions: Ensure the use of a sufficiently acidic nucleophile (pKa < 13) and non-protic solvents like THF or toluene.[1][2] Keep the reaction temperature low (typically 0 °C to room temperature).2. For substitutions via a leaving group (e.g., tosylate): Use a good leaving group (e.g., triflate, tosylate), a polar aprotic solvent (e.g., DMF, acetonitrile), and a good nucleophile to favor the Sₙ2 mechanism. |
| Incomplete Reaction or Side Reactions in Mitsunobu | If the Mitsunobu reaction does not go to completion, the unreacted starting material will retain its original stereochemistry, leading to a lower overall ee of the inverted product after workup. | 1. Ensure all reagents are dry and of high purity. 2. Use a slight excess of the phosphine (B1218219) and azodicarboxylate reagents. 3. Monitor the reaction by TLC to ensure full consumption of the starting alcohol. [4] |
Experimental Protocols
Protocol 1: Inversion of Stereochemistry via Mitsunobu Reaction
This protocol is adapted from a general procedure for the Mitsunobu inversion of sterically hindered secondary alcohols and is expected to be effective for chiral this compound.[4]
Reaction: (R)-Methyl 4-(1-hydroxyethyl)benzoate → (S)-Methyl 4-(1-(4-nitrobenzoyloxy)ethyl)benzoate
Materials:
-
(R)-Methyl 4-(1-hydroxyethyl)benzoate
-
p-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) and Hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Methyl 4-(1-hydroxyethyl)benzoate (1.0 eq.), p-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration of the alcohol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the inverted ester.
-
The resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the inverted alcohol, (S)-Methyl 4-(1-hydroxyethyl)benzoate.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol is based on general procedures for the lipase-catalyzed kinetic resolution of secondary alcohols.[5] The choice of lipase (B570770) and conditions may require optimization.
Reaction: (rac)-Methyl 4-(1-hydroxyethyl)benzoate + Acyl Donor --(Lipase)--> (S)-Methyl 4-(1-hydroxyethyl)benzoate + (R)-Methyl 4-(1-acetoxyethyl)benzoate
Materials:
-
Racemic this compound
-
Lipase (e.g., Amano Lipase PS from Pseudomonas cepacia, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask, add racemic this compound (1.0 eq.) and the chosen organic solvent.
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor, vinyl acetate (0.5-0.6 eq. for ~50% conversion). Using vinyl acetate makes the reaction essentially irreversible.
-
Stir the suspension at a controlled temperature (e.g., room temperature or 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.
-
When the reaction reaches approximately 50% conversion (which should correspond to the highest ee for both the unreacted alcohol and the product ester), stop the reaction by filtering off the lipase.
-
Wash the enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-alcohol from the (R)-ester by flash column chromatography.
Quantitative Data Example (Illustrative):
The following table illustrates typical results that might be obtained during an enzymatic kinetic resolution. The exact values will depend on the specific enzyme and reaction conditions.
| Time (h) | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) |
| 2 | 25 | 33 | >99 |
| 6 | 45 | 82 | >99 |
| 12 | 50 | >99 | >99 |
| 24 | 60 | 67 | 98 |
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
Starting Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective for this class of compounds. Examples include Daicel Chiralpak AD-H, AS-H, or Chiralcel OD-H, OJ-H.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (B130326) (IPA) is a standard starting point. A typical starting ratio would be 90:10 (Hexane:IPA). The ratio can be adjusted to optimize resolution and retention time. Small amounts of an additive like trifluoroacetic acid (TFA) (for acidic compounds) or diethylamine (B46881) (DEA) (for basic compounds) are sometimes used, but may not be necessary for this neutral alcohol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Column Temperature: Room temperature (e.g., 25 °C).
Method Development Workflow:
-
Screen different chiral columns (e.g., AD-H, AS-H, OD-H).
-
For a column that shows some separation, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., IPA or ethanol).
-
If resolution is still poor, consider changing the alcohol modifier (e.g., from IPA to ethanol).
-
Optimize the column temperature. Lower temperatures often improve resolution, but may increase analysis time and peak broadening.
Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Methyl 4-(1-hydroxyethyl)benzoate Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-(1-hydroxyethyl)benzoate in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound has two primary functional groups susceptible to degradation: a methyl ester and a secondary benzylic alcohol. Therefore, the main degradation pathways are:
-
Hydrolysis: The methyl ester group can hydrolyze under acidic or basic conditions to form 4-(1-hydroxyethyl)benzoic acid and methanol (B129727). Basic conditions typically accelerate this process significantly.
-
Oxidation: The secondary benzylic alcohol can be oxidized to form 4-acetylbenzoic acid methyl ester. This can be initiated by oxidizing agents, exposure to air (auto-oxidation), or light (photo-oxidation).[1][2][3][4][5][6]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place. It is advisable to use amber vials to protect from light and to store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The solvent choice is also critical; a neutral, aprotic solvent is generally preferred if compatible with the experimental design.
Q3: I am observing a rapid loss of my compound in an aqueous buffered solution. What is the likely cause?
A3: Rapid degradation in aqueous buffers is most likely due to hydrolysis of the methyl ester. The rate of hydrolysis is highly dependent on the pH of the buffer. Both acidic and basic conditions can catalyze hydrolysis, with basic conditions generally causing faster degradation. Review the pH of your buffer and consider conducting experiments at a more neutral pH if possible.
Q4: My solution of this compound has turned yellow. What could be the reason?
A4: A yellow discoloration can be an indicator of degradation, particularly oxidation. The formation of conjugated ketone structures, such as 4-acetylbenzoic acid methyl ester, can sometimes lead to a colored solution. It is also possible that secondary degradation products are forming. It is recommended to analyze the solution by a suitable analytical method like HPLC to identify the degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
-
Appearance of one or more new peaks in the HPLC chromatogram of a this compound solution over time.
-
A decrease in the peak area of the parent compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Check Solution pH: If using an aqueous solution, measure the pH. Hydrolysis is accelerated at acidic and basic pH. 2. Analyze for Hydrolysis Product: The primary hydrolysis product is 4-(1-hydroxyethyl)benzoic acid. If a standard is available, compare the retention time with the new peak. 3. pH Adjustment: If the experimental conditions allow, adjust the pH to be closer to neutral (pH 6-7). |
| Oxidative Degradation | 1. Protect from Air: Ensure solutions are stored in tightly sealed containers. For sensitive experiments, consider purging the solvent and headspace with an inert gas (e.g., nitrogen). 2. Analyze for Oxidation Product: The primary oxidation product is 4-acetylbenzoic acid methyl ester. Compare the retention time with a standard if available. 3. Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize Light Exposure During Handling: Perform experimental manipulations in a shaded area or under yellow light. |
| Solvent Impurities | 1. Use High-Purity Solvents: Ensure that the solvents used are of high purity (e.g., HPLC grade) and are not contaminated. 2. Run a Solvent Blank: Inject the solvent alone to check for any interfering peaks. |
Issue 2: Poor Mass Balance in Stability Studies
Symptoms:
-
The sum of the peak area of the parent compound and all known degradation products is significantly less than 100% of the initial peak area of the parent compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | 1. Use a Universal Detector: If available, use a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector. 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products that may have poor UV absorbance at the monitored wavelength. |
| Formation of Volatile Degradants | 1. Headspace GC Analysis: If volatile degradation products like methanol (from hydrolysis) are suspected, consider analyzing the headspace of the sample vial using Gas Chromatography (GC). |
| Adsorption of Compound or Degradants | 1. Change Vial Type: The compound or its degradation products may be adsorbing to the surface of the storage container. Try using different types of vials (e.g., glass vs. polypropylene, silanized glass). 2. Modify Mobile Phase: Adjust the pH or organic content of the mobile phase to improve the elution of all components from the HPLC column. |
| Inappropriate HPLC Method | 1. Method Validation: Ensure the HPLC method is truly stability-indicating by performing forced degradation studies and validating the method according to ICH guidelines.[7][8] This includes demonstrating specificity, linearity, accuracy, and precision for both the parent compound and its degradation products. |
Quantitative Data from Forced Degradation Studies (Hypothetical Data)
The following tables summarize the expected degradation of this compound under various stress conditions. These are representative data to guide researchers in their stability assessments. A target degradation of 5-20% is generally recommended for developing stability-indicating methods.[9]
Table 1: Hydrolytic Degradation of this compound (1 mg/mL in aqueous solution at 60°C)
| Condition | Time (hours) | % Degradation | Major Degradant |
| 0.1 M HCl | 24 | ~ 8% | 4-(1-hydroxyethyl)benzoic acid |
| pH 7 Buffer | 24 | < 1% | - |
| 0.1 M NaOH | 2 | ~ 15% | 4-(1-hydroxyethyl)benzoic acid |
Table 2: Oxidative Degradation of this compound (1 mg/mL in 50:50 Acetonitrile (B52724):Water at Room Temperature)
| Condition | Time (hours) | % Degradation | Major Degradant |
| 3% H₂O₂ | 24 | ~ 12% | 4-acetylbenzoic acid methyl ester |
Table 3: Thermal and Photolytic Degradation of this compound
| Condition | Duration | % Degradation | Major Degradant(s) |
| Thermal (Solid State) | 7 days at 80°C | < 2% | - |
| Thermal (Solution) | 7 days at 60°C | ~ 4% | 4-(1-hydroxyethyl)benzoic acid |
| Photolytic (Solution) | 1.2 million lux hours | ~ 10% | 4-acetylbenzoic acid methyl ester and other minor photoproducts |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of water and organic solvent.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of water and organic solvent.
-
Keep the solution at room temperature.
-
At specified time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to a 10 mL volumetric flask.
-
Dilute to volume with a 50:50 mixture of water and organic solvent.
-
Incubate the solution at 60°C.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ajpsonline.com [ajpsonline.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Methyl 4-(1-hydroxyethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the catalytic synthesis of this important intermediate.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the catalytic reduction of Methyl 4-acetylbenzoate.
Guide 1: Low or No Conversion of Starting Material
Question: I am observing low or no conversion of Methyl 4-acetylbenzoate to this compound. What are the potential causes and solutions?
Answer:
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | The catalyst, particularly air- and moisture-sensitive variants like Ru-BINAP, may have been deactivated. Ensure the use of fresh, properly stored catalyst. For sensitive catalysts, handling in an inert atmosphere (glovebox) is recommended. Consider in-situ catalyst generation for better reproducibility.[1] |
| Insufficient Catalyst Loading | The catalyst-to-substrate ratio may be too low. Incrementally increase the catalyst loading. Typical loadings for asymmetric hydrogenations are in the range of 0.01 to 1 mol%. |
| Inadequate Hydrogen Pressure | For hydrogenation reactions, the hydrogen pressure may be insufficient. Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst system. |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the catalyst to be active. Optimize the temperature as per literature procedures for the chosen catalyst. |
| Poor Substrate Quality | Impurities in the Methyl 4-acetylbenzoate starting material can poison the catalyst. Ensure the purity of the starting material. |
| Solvent Issues | The solvent may not be of sufficient purity or may be incompatible with the catalyst system. Use dry, degassed solvents, especially for air- and moisture-sensitive reactions. |
Guide 2: Low Enantioselectivity in Asymmetric Synthesis
Question: My synthesis is producing the desired product, but with low enantiomeric excess (e.e.). How can I improve the enantioselectivity?
Answer:
| Potential Cause | Suggested Solutions |
| Suboptimal Catalyst Choice | The chosen chiral ligand or catalyst may not be optimal for this specific substrate. Screen a variety of chiral ligands or catalyst systems. For instance, different derivatives of BINAP or other chiral phosphine (B1218219) ligands can be tested. |
| Incorrect Reaction Temperature | Temperature can have a significant impact on enantioselectivity. A systematic study of the reaction temperature is recommended. Lower temperatures do not always lead to higher e.e.[1] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step. Screen a range of solvents to find the optimal one for your catalyst system. |
| Presence of Impurities | Impurities in the starting material, solvent, or from the reaction setup can interfere with the chiral catalyst. Ensure all components of the reaction are of high purity. |
| Inappropriate Base (for transfer hydrogenation) | In transfer hydrogenation reactions, the choice and amount of base can affect the enantioselectivity. Optimize the base used in the reaction. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the catalytic reduction of the ketone functionality of Methyl 4-acetylbenzoate. For the production of a specific enantiomer, which is often crucial in pharmaceutical applications, asymmetric catalytic hydrogenation or asymmetric transfer hydrogenation are the methods of choice.
Q2: Which catalysts are recommended for the asymmetric reduction of Methyl 4-acetylbenzoate?
A2: For the asymmetric hydrogenation of aryl ketones like Methyl 4-acetylbenzoate, Ruthenium-based catalysts with chiral diphosphine ligands, such as the Noyori-type catalysts (e.g., Ru-BINAP complexes), are widely used and have shown excellent performance in terms of both yield and enantioselectivity.[2] Biocatalysts, such as ketoreductases (KREDs), are also a viable and often highly selective alternative.[1]
Q3: What are the typical byproducts in the synthesis of this compound?
A3: Potential byproducts depend on the reaction conditions and the catalyst used. In catalytic hydrogenation, over-reduction of the aromatic ring is a possibility, though generally less common with selective catalysts. In some cases, impurities from the starting material may lead to side products.
Q4: How can I purify the final product, this compound?
A4: After the reaction, a standard work-up procedure is typically followed, which may involve quenching the reaction, extracting the product into an organic solvent, and washing to remove catalyst residues and other water-soluble impurities.[3][4] The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final, high-purity product.[3][4]
III. Data Presentation
The following table summarizes the performance of different catalytic systems for the asymmetric reduction of acetophenone (B1666503) derivatives, which can serve as a guide for selecting a catalyst for the reduction of Methyl 4-acetylbenzoate.
Table 1: Comparison of Catalysts for Asymmetric Reduction of Acetophenone Derivatives
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Reaction Conditions | Reference |
| RuCl₂((S)-BINAP)(dmf)n | Methyl 2,2-dimethyl-3-oxobutanoate | 99 | 96 | H₂ (100 atm), Methanol (B129727), 23 °C, 120 h | [5] |
| In situ generated Ru-BINAP | β-keto esters | High | High | H₂ (1 atm), Ethanol | [5] |
| [Ru(p-cymene)Cl₂]₂ with chiral ionic liquid | Acetophenone | up to 100 | up to 75 | Sodium formate, Water | [3] |
| Ru-prolinamide complex | In situ formed β-triazolyl ketone | up to 95 | 99.9 | Sodium formate, Water/IPA, 60 °C, 6 h | [4][6] |
IV. Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 4-acetylbenzoate using a Noyori-type Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of Methyl 4-acetylbenzoate using a Ru-BINAP catalyst. Optimization of reaction conditions may be necessary.
Materials:
-
Methyl 4-acetylbenzoate
-
[RuCl₂( (R)-BINAP )]₂ or a similar Ru-BINAP precatalyst
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Methyl 4-acetylbenzoate (1 equivalent) and the Ru-BINAP catalyst (e.g., 0.1 mol%).
-
Add anhydrous and degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 23-100 °C) with stirring.[5]
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) to afford pure this compound.
V. Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - How can a ketone be enantioselectively reduced, in the presence of an ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Coordinating Chiral Ionic Liquids: Design, Synthesis, and Application in Asymmetric Transfer Hydrogenation under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in technical grade Methyl 4-(1-hydroxyethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade Methyl 4-(1-hydroxyethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
A1: The most prevalent impurity in technical grade this compound is typically the unreacted starting material from its synthesis. The most common synthetic route is the reduction of Methyl 4-acetylbenzoate. Therefore, Methyl 4-acetylbenzoate is the primary impurity to expect. Other potential impurities can include residual solvents from the reaction and purification process, and to a lesser extent, byproducts from side reactions.
Q2: What is the expected purity of technical grade this compound?
A2: Technical grade this compound is generally available with a purity of 90% or higher. However, the exact purity can vary between suppliers and batches. It is crucial to consult the certificate of analysis (CoA) for specific quantitative data.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the main component from its impurities.
Q4: What are the storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Instability can lead to the formation of degradation products, with 4-hydroxybenzoic acid being a potential degradant.[1]
Troubleshooting Guides
Issue 1: High Levels of Methyl 4-acetylbenzoate Detected
Symptoms:
-
A significant peak corresponding to Methyl 4-acetylbenzoate is observed in the HPLC or GC-MS chromatogram.
-
The purity of the material is determined to be below the expected specification.
Possible Causes:
-
Incomplete Reduction Reaction: The reduction of Methyl 4-acetylbenzoate to this compound was not driven to completion. This could be due to insufficient reducing agent, suboptimal reaction temperature, or insufficient reaction time.
-
Inefficient Purification: The purification process (e.g., recrystallization, column chromatography) was not effective in removing the unreacted starting material.
Troubleshooting Steps:
Caption: Troubleshooting workflow for high levels of Methyl 4-acetylbenzoate impurity.
Issue 2: Presence of Unknown Peaks in the Chromatogram
Symptoms:
-
One or more unexpected peaks are observed in the HPLC or GC-MS analysis.
-
These peaks do not correspond to the main product or the expected starting material impurity.
Possible Causes:
-
Side Reactions: Depending on the synthesis method, side reactions may have occurred. For example, if a Grignard reagent was used, byproducts from reaction with moisture or other electrophiles could be present.
-
Degradation: The sample may have degraded due to improper storage or handling, leading to the formation of compounds like 4-hydroxybenzoic acid.
-
Contamination: The sample may be contaminated with other reagents, solvents, or materials from the laboratory environment.
Troubleshooting Steps:
Caption: Troubleshooting workflow for the presence of unknown impurities.
Data Presentation
Table 1: Common Impurities and Typical Levels in Technical Grade this compound
| Impurity Name | Chemical Structure | Typical Concentration Range |
| Methyl 4-acetylbenzoate | C₁₀H₁₀O₃ | 1 - 10% |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | < 0.5% (as a degradation product) |
| Residual Solvents (e.g., Methanol, Ethanol, Ethyl Acetate) | Varies | < 1% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Objective: To determine the purity of this compound and quantify the amount of Methyl 4-acetylbenzoate impurity.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for best separation.
-
The mobile phase should be filtered and degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of pure this compound and a separate standard solution of Methyl 4-acetylbenzoate in the mobile phase.
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times of the standards.
-
Calculate the area percentage of each peak to determine the purity and the percentage of the Methyl 4-acetylbenzoate impurity.
-
Caption: Experimental workflow for HPLC-UV analysis of this compound.
References
Technical Support Center: Enhancing Enantioselectivity in Methyl 4-(1-hydroxyethyl)benzoate Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the enantioselectivity of Methyl 4-(1-hydroxyethyl)benzoate synthesis. The primary focus is on the asymmetric reduction of the prochiral ketone, methyl 4-acetylbenzoate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the enantioselective synthesis of this compound.
Q1: What is the most common and reliable method for the enantioselective synthesis of this compound?
A1: The most widely employed and well-documented method is the asymmetric reduction of methyl 4-acetylbenzoate using a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[2][3]
Q2: My enantiomeric excess (ee%) is consistently low. What are the potential causes and how can I improve it?
A2: Low enantiomeric excess can stem from several factors. Here's a troubleshooting guide:
-
Presence of Water: The CBS reduction is highly sensitive to moisture. The presence of water can significantly decrease enantioselectivity.[1][4]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Reaction Temperature: Temperature plays a crucial role in stereoselectivity. Generally, lower temperatures favor higher enantiomeric excess.[5]
-
Catalyst Quality and Handling: The oxazaborolidine catalyst can degrade over time if not stored properly, leading to lower performance.
-
Solution: Use a freshly opened bottle of the catalyst or generate the catalyst in situ from a stable chiral amino alcohol precursor before the reaction.[6] Store the catalyst in a desiccator under an inert atmosphere.
-
-
Incorrect Stoichiometry: The ratio of reactants, catalyst, and reducing agent is critical.
-
Solution: Carefully control the stoichiometry of all components as specified in the experimental protocol. The catalyst loading is typically between 5-10 mol%.
-
-
Choice of Reducing Agent: While borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex are commonly used, their purity and handling can affect the outcome.
-
Solution: Use fresh, high-quality borane (B79455) reagents. Catecholborane can be an alternative for reductions at very low temperatures.[5]
-
Q3: The reaction yield is poor, although the enantioselectivity is acceptable. How can I improve the yield?
A3: Poor yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slowly warm the reaction to a slightly higher temperature (e.g., from -78 °C to -40 °C) after the initial low-temperature phase.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reactions: The borane reducing agent can be consumed by reactive functional groups or moisture.
-
Solution: Ensure the starting material is pure and the reaction is conducted under anhydrous conditions.
-
-
Work-up and Purification Losses: The product may be lost during the extraction and purification steps.
-
Solution: Optimize the work-up procedure. Ensure the pH is adjusted correctly during quenching to avoid emulsion formation. Use appropriate solvent volumes for extraction. Careful column chromatography is essential for purification.
-
Q4: Can I use other methods besides the CBS reduction?
A4: Yes, other methods for the enantioselective reduction of prochiral ketones exist, although they may require more optimization for this specific substrate:
-
Chirally Modified Borohydrides: Reagents like Alpine-Borane can be used, but they are often more effective for sterically hindered ketones.[7]
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst and a hydrogen donor like isopropanol (B130326) or formic acid.[8][9]
-
Biocatalysis: Enzymes, often from baker's yeast or other microorganisms, can exhibit very high enantioselectivity for ketone reductions.[9] This approach is considered a green chemistry alternative.
Quantitative Data
The following table summarizes representative data for the enantioselective reduction of acetophenone (B1666503) and its derivatives, which are structurally similar to methyl 4-acetylbenzoate. This data provides a baseline for expected outcomes under various conditions.
| Catalyst/Method | Substrate | Catalyst Loading (mol%) | Reducing Agent | Temperature (°C) | Yield (%) | ee% | Reference |
| (R)-Me-CBS | Acetophenone | 10 | BH₃·SMe₂ | Room Temp | >95 | 96.5 (S) | [2] |
| Spiroborate Ester 1 | Acetophenone | 10 | BH₃·DMS | Room Temp | High | 99 (R) | [10] |
| Spiroborate Ester 1 | 4-Chloroacetophenone | 10 | BH₃·DMS | Room Temp | High | 98 (R) | [10] |
| RuCl₂/(-)-Ephedrine | Acetophenone | - | Isopropanol | Room Temp | 99.3 | 75 (S) | [8] |
| Chiral Lactam Alcohol derived Oxazaborolidine | Acetophenone | 10 | BH₃·THF | Room Temp | 95 | 98 (R) | [6] |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-Methyl 4-(1-hydroxyethyl)benzoate via CBS Reduction
This protocol is adapted from established procedures for the CBS reduction of aromatic ketones.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Methyl 4-acetylbenzoate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol (B129727)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mmol, 10 mol%) to the THF.
-
Borane Addition: Slowly add the borane reagent (e.g., 1 M BH₃·THF, 6.0 mmol) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes.
-
Substrate Addition: In a separate flask, dissolve methyl 4-acetylbenzoate (10.0 mmol) in anhydrous THF (10 mL). Cool the main reaction flask to -78 °C (dry ice/acetone bath). Add the solution of methyl 4-acetylbenzoate dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (5 mL) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (R)-Methyl 4-(1-hydroxyethyl)benzoate.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Below are diagrams illustrating key aspects of the enantioselective synthesis of this compound.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: General Experimental Workflow for CBS Reduction.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Methyl 4-(1-hydroxyethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Methyl 4-(1-hydroxyethyl)benzoate in reaction media.
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen reaction solvent.
Initial Assessment:
Before proceeding with more complex troubleshooting, verify the following:
-
Purity of the Compound: Impurities can significantly impact solubility. Confirm the purity of your this compound using appropriate analytical methods (e.g., NMR, HPLC).
-
Solvent Quality: Ensure the solvent is dry and of a suitable grade for your reaction, as water or other impurities can affect solubility.
-
Equilibration Time: Allow sufficient time for dissolution. Some compounds dissolve slowly. Gentle agitation or stirring can help.
Troubleshooting Workflow:
If the compound still does not dissolve, follow this workflow to identify a suitable solution:
Figure 1: A decision-making workflow for addressing the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a polar molecule due to the presence of a hydroxyl (-OH) and an ester (-COOCH₃) group. Based on its structure and data from analogous compounds like methylparaben, its general solubility is as follows:
-
High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF).
-
Moderate Solubility: In solvents of intermediate polarity (e.g., chloroform[1], ethyl acetate).
-
Poor Solubility: In nonpolar solvents (e.g., hexane, toluene) and water.
Q2: I am using a nonpolar solvent for my reaction. How can I dissolve this compound?
Directly dissolving a polar compound like this compound in a nonpolar solvent is challenging. Consider the following strategies:
-
Introduce a Co-solvent: Add a minimal amount of a polar aprotic solvent (e.g., THF, dioxane) that is miscible with your nonpolar reaction medium. This can create a solvent blend with a more favorable polarity.
-
Phase-Transfer Catalysis: If your reaction involves an ionic reagent, a phase-transfer catalyst can help shuttle the reagent into the nonpolar phase to react with the suspended solid.
-
Re-evaluate the Solvent System: If possible, consider if a more polar solvent system could be used for the reaction without compromising the desired outcome.
Q3: Can I heat the mixture to improve solubility?
Yes, for most solids, solubility increases with temperature[2]. Gentle heating can significantly improve the dissolution of this compound. However, it is crucial to:
-
Check Thermal Stability: Ensure that the compound and other reactants are stable at the elevated temperature to avoid degradation.
-
Monitor for Precipitation: The compound may precipitate out of the solution upon cooling. If this is an issue for your process, a different long-term solution may be needed.
Q4: How does the hydroxyl group on this compound affect its solubility?
The hydroxyl (-OH) group is a key contributor to the molecule's polarity. It can participate in hydrogen bonding, which is why it dissolves well in protic solvents like alcohols. This group makes the molecule significantly more polar than a simple benzoate (B1203000) ester without the hydroxyl group.
Q5: Would modifying the pH of the reaction mixture help?
For this compound, pH modification is generally not an effective strategy to enhance solubility in organic solvents. The molecule does not have a readily ionizable acidic or basic group that would significantly change its charge and polarity within a typical pH range used in organic synthesis. While the hydroxyl group is very weakly acidic, extremely basic conditions would be required to deprotonate it, which could lead to unwanted side reactions like ester hydrolysis.
Data Presentation
Table 1: Qualitative Solubility of this compound and Analogues in Common Organic Solvents
Disclaimer: The following table is a qualitative guide based on the structural properties of this compound and available data for structurally similar compounds. Experimental verification is recommended for specific applications.
| Solvent Class | Solvent Example | Expected Solubility | Rationale/Supporting Data |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can hydrogen bond with the solvent. Methylparaben is highly soluble in ethanol.[3] |
| Polar Aprotic | Acetone, DMSO, DMF | High | The polar nature of the solvent can solvate the polar ester and hydroxyl groups. Methylparaben is readily soluble in acetone.[3] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Methyl 4-(hydroxymethyl)benzoate has a reported solubility of 25 mg/mL in chloroform.[1] |
| Ethers | Diethyl Ether, THF | Moderate to Low | Methylparaben is soluble in diethyl ether.[3] Polarity is lower than alcohols or ketones. |
| Esters | Ethyl Acetate | Moderate to Low | "Like dissolves like" principle suggests some solubility due to the ester group. |
| Aromatic | Toluene, Benzene | Poor | Nonpolar nature of the solvent is not ideal for the polar functional groups. |
| Aliphatic | Hexane, Cyclohexane | Poor | Highly nonpolar solvents are unlikely to dissolve this polar molecule. |
| Aqueous | Water | Poor | The aromatic ring and methyl ester group are hydrophobic, limiting water solubility. Methylparaben is only slightly soluble in water.[3] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a method to systematically test the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents from different classes (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Small vials (e.g., 2 mL) with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation: Accurately weigh a small amount (e.g., 10 mg) of this compound into a series of labeled vials.
-
Solvent Addition: To the first vial, add the first solvent in small, measured increments (e.g., 100 µL).
-
Dissolution Attempt: After each addition, cap the vial and vortex or stir for 1-2 minutes. Observe for complete dissolution.
-
Record Volume: If the solid dissolves completely, record the total volume of solvent added. This allows for a quantitative solubility calculation (e.g., in mg/mL).
-
Endpoint: If the solid does not dissolve after adding a significant volume (e.g., 2 mL, indicating a solubility of < 5 mg/mL), you can classify it as "poorly soluble" or "insoluble" in that solvent.
-
Repeat: Repeat steps 2-5 for each of the selected solvents.
-
Temperature Effect (Optional): For solvents where solubility is limited at room temperature, gently warm the vial and observe any changes in solubility. Note the temperature at which dissolution occurs.
Protocol 2: Co-solvent Strategy for Enhancing Solubility
This protocol describes how to use a co-solvent to dissolve this compound in a less ideal primary solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene)
-
Co-solvent with high solubility for the compound (e.g., THF or acetone)
-
Reaction vessel
Procedure:
-
Initial Suspension: Add the this compound and the primary reaction solvent to the reaction vessel. Stir to create a suspension.
-
Co-solvent Addition: Slowly add the co-solvent dropwise to the stirred suspension.
-
Observe Dissolution: Continue adding the co-solvent until the solid completely dissolves.
-
Minimize Co-solvent: Use the minimum amount of co-solvent necessary to achieve a clear solution to minimize its potential impact on the reaction.
-
Proceed with Reaction: Once the compound is dissolved, proceed with the addition of other reagents.
Visualization of Co-solvency:
Figure 2: The process of using a co-solvent to achieve a homogeneous solution.
References
Refinement of work-up procedures for Methyl 4-(1-hydroxyethyl)benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-(1-hydroxyethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the work-up and purification stages of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during the work-up and purification phases.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Incomplete Reaction) | 1. Insufficient Reducing Agent: The amount of sodium borohydride (B1222165) (NaBH₄) was not enough to fully reduce the starting material. 2. Inactive Reducing Agent: The NaBH₄ may have decomposed due to improper storage (exposure to moisture). 3. Low Reaction Temperature: The reaction may be too slow at the temperature used. | 1. Increase Stoichiometry: Use a larger excess of NaBH₄ (e.g., 2-4 equivalents). 2. Use Fresh Reagent: Ensure the NaBH₄ is a fresh, dry powder. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reduction of the less reactive ester carbonyl. |
| Formation of an Emulsion During Work-up | 1. Presence of Boron Salts: Borate (B1201080) salts formed during the reaction can stabilize emulsions. 2. Insufficient Phase Separation: Vigorous shaking during extraction without allowing adequate time for layers to separate. | 1. Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break the emulsion. 2. Filtration through Celite: Filter the entire mixture through a pad of Celite to remove fine particulates that may be stabilizing the emulsion. 3. Gentle Inversion: During extraction, gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: See "Low or No Product Formation". 2. Insufficient Purification: The purification method (e.g., column chromatography) may not be optimized to separate the product from the starting material. | 1. Drive the Reaction to Completion: See solutions for "Low or No Product Formation". 2. Optimize Chromatography: Use a less polar eluent system for column chromatography to achieve better separation. Test different solvent mixtures using Thin Layer Chromatography (TLC) first. |
| Product Contaminated with Boric Acid or Borate Salts | Incomplete Quenching or Washing: Residual boron-containing byproducts from the NaBH₄ reduction. | 1. Acidic Wash: Include a wash with a dilute acid (e.g., 1M HCl) during the work-up to convert borate salts to boric acid, which is more soluble in water. 2. Methanol (B129727) Co-evaporation: After the initial work-up, dissolving the crude product in methanol and evaporating the solvent under reduced pressure can help remove boric acid as volatile trimethyl borate. Repeat this process multiple times.[1] |
| Hydrolysis of the Methyl Ester | Prolonged Exposure to Acidic or Basic Conditions: The ester functional group can be hydrolyzed to a carboxylic acid under harsh work-up conditions. | 1. Use Mild Conditions: Avoid prolonged contact with strong acids or bases during the work-up. Use a saturated solution of sodium bicarbonate for neutralization instead of a strong base. 2. Control pH: Carefully monitor and adjust the pH during the work-up to be near neutral after quenching the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my sodium borohydride reduction of the methyl 4-acetylbenzoate not working well?
A1: While sodium borohydride is a mild reducing agent, it can be slow to reduce esters. To improve the reaction's success, you can try gently heating the reaction mixture or using a co-solvent system like THF/methanol. Additionally, ensuring your NaBH₄ is fresh and dry is crucial, as it can be deactivated by moisture.
Q2: How can I effectively remove the boron-containing byproducts from my final product?
A2: Boron byproducts can be challenging to remove. A common and effective method is to perform multiple co-evaporations with methanol after the aqueous work-up. This converts boric acid into the more volatile trimethyl borate, which can be removed under reduced pressure.[1]
Q3: What is a suitable solvent system for the purification of this compound by column chromatography?
A3: A good starting point for purifying this compound on a silica (B1680970) gel column is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate to elute your product. The ideal solvent system should give a retention factor (Rf) of around 0.3 for the product on a TLC plate.
Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LAH)?
A4: Yes, LAH will readily reduce the ketone to the alcohol. However, LAH is a much stronger and less selective reducing agent. It will also reduce the methyl ester to the corresponding diol (4-(1,2-dihydroxyethyl)benzene). If the desired product is this compound, NaBH₄ is the more appropriate reagent.
Q5: What are the expected yields and purity for this synthesis?
A5: With an optimized protocol, yields for the reduction of Methyl 4-acetylbenzoate to this compound can be expected to be in the range of 70-90%. The purity of the product after column chromatography is typically high, often exceeding 95%.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
Materials:
-
Methyl 4-acetylbenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)
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1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-acetylbenzoate (1.0 eq) in a mixture of methanol and a co-solvent like dichloromethane or THF (a 1:1 mixture is a good starting point).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (to 40 °C) can be applied.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator.
-
Extraction: Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Test tubes for fraction collection
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product in various mixtures of hexane and ethyl acetate. A good system will show clear separation between the product and any impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative Purity Analysis of Synthesized Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and chiral intermediates, achieving high purity is paramount to ensure safety, efficacy, and reproducibility of downstream applications. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized Methyl 4-(1-hydroxyethyl)benzoate, a key chiral building block. We will explore common synthesis routes and compare the expected purity profiles, supported by detailed experimental protocols and illustrative data.
Introduction to Purity Analysis of Chiral Intermediates
This compound is a chiral aromatic alcohol with applications in the synthesis of various pharmaceuticals. The presence of a stereocenter necessitates not only the determination of chemical purity but also enantiomeric purity. Impurities can arise from starting materials, side reactions, or racemization during synthesis and workup. Therefore, robust analytical methods are crucial for quality control.
Commonly employed techniques for purity analysis of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Synthesis Routes and Expected Purity
The synthesis of this compound typically involves the reduction of a prochiral ketone, 4-acetylbenzoic acid methyl ester. Two primary synthetic strategies are chemical reduction and biocatalytic reduction.
1. Chemical Synthesis via Asymmetric Transfer Hydrogenation:
This method often employs a metal catalyst (e.g., Ruthenium or Rhodium) with a chiral ligand to achieve enantioselective reduction. While capable of high yields and enantioselectivity, chemical synthesis may introduce impurities such as residual metal catalysts, ligands, and byproducts from side reactions.
2. Biocatalytic Synthesis via Ketoreductase (KRED):
Biocatalysis utilizes enzymes, such as ketoreductases, to perform highly specific chemical transformations.[1] This "green chemistry" approach operates under mild conditions (neutral pH, room temperature) and often yields products with very high enantiomeric excess (>99% e.e.).[2] The primary impurities in biocatalytic synthesis are typically residual substrate and biomass-related components, which are often easier to remove than metal catalysts.
Comparative Purity Data
The following table provides an illustrative comparison of the purity of this compound synthesized via chemical and biocatalytic routes. The data is representative and may vary depending on the specific reaction conditions and purification methods.
| Parameter | Chemical Synthesis (Asymmetric Transfer Hydrogenation) | Biocatalytic Synthesis (Ketoreductase) |
| Chemical Purity (by HPLC) | 98.5% | >99.5% |
| Enantiomeric Excess (by Chiral HPLC) | 95% e.e. | >99% e.e. |
| Major Impurities | Starting material (4-acetylbenzoic acid methyl ester), residual metal catalyst, ligand byproducts | Starting material (4-acetylbenzoic acid methyl ester), biomass-related impurities |
| Advantages | Fast reaction times, well-established methodologies | High enantioselectivity, mild reaction conditions, environmentally friendly[1] |
| Disadvantages | Potential for heavy metal contamination, use of harsh reagents | Longer reaction times, potential for enzyme inhibition |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This protocol outlines a general method for determining the chemical purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
This protocol is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Figure 1. General workflow for the purity analysis of synthesized compounds.
Figure 2. Hypothetical signaling pathway involving a chiral ligand.
Conclusion
The purity of synthesized this compound is a critical parameter that dictates its suitability for further applications. This guide has provided a comparative overview of the purity profiles expected from common chemical and biocatalytic synthesis routes. While chemical methods are well-established, biocatalysis often offers a greener and more selective alternative, leading to higher chemical and enantiomeric purity. The choice of analytical methodology, primarily HPLC and chiral HPLC, is crucial for accurate purity assessment and quality control. Researchers and drug development professionals should carefully consider the synthesis method and implement rigorous analytical protocols to ensure the quality of their chiral intermediates.
References
A Comparative Guide to the Synthesis of Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthesis methods for Methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail the primary synthetic routes from its precursor, Methyl 4-acetylbenzoate, and provide a comparative analysis of their performance based on experimental data.
Synthesis of the Precursor: Methyl 4-acetylbenzoate
The common precursor for the synthesis of this compound is Methyl 4-acetylbenzoate. This compound is typically synthesized via Fischer esterification of 4-acetylbenzoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol: Fischer Esterification of 4-acetylbenzoic acid
In a round-bottom flask, 4-acetylbenzoic acid (1 equivalent) is dissolved in anhydrous methanol (a significant excess is used to drive the equilibrium). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added. The mixture is then heated to reflux (approximately 70°C) and stirred for several hours (typically 8-12 hours), with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 4-acetylbenzoate.[1][2] A yield of approximately 99% has been reported for a similar esterification process.[2]
Comparative Analysis of Synthesis Methods for this compound
The primary methods for the synthesis of this compound involve the reduction of the ketone functionality of Methyl 4-acetylbenzoate. The most common methods are Sodium Borohydride (B1222165) Reduction, Catalytic Hydrogenation, and the Meerwein-Ponndorf-Verley (MPV) Reduction. For enantiomerically pure products, asymmetric reductions such as the Corey-Bakshi-Shibata (CBS) reduction are employed.
dot
Caption: Overview of the synthesis pathway to this compound.
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. It is favored for its ease of handling and high chemoselectivity, as it typically does not reduce esters, carboxylic acids, or amides under standard conditions.
Experimental Protocol
To a solution of Methyl 4-acetylbenzoate (1 equivalent) in a protic solvent such as methanol or ethanol (B145695) at room temperature, sodium borohydride (1.1-1.5 equivalents) is added portion-wise. The reaction is typically stirred for a few hours and monitored by TLC. After completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica (B1680970) gel yields pure this compound. A study on the reduction of various aromatic methyl esters using a sodium borohydride-THF-methanol system reported yields in the range of 70-92%.[3][4]
dot
References
A Comparative Guide to the Quantification of Methyl 4-(1-hydroxyethyl)benzoate: HPLC and Alternative Methods
This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 4-(1-hydroxyethyl)benzoate against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of methodologies, performance data, and experimental protocols to aid in the selection of the most suitable analytical approach.
Table 1: Comparison of Analytical Method Performance
| Analytical Method | Proposed HPLC | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Measurement of the absorption of ultraviolet-visible radiation by the analyte. |
| Linearity (R²) | >0.999 (expected, based on similar compounds)[2] | Typically >0.99 | Typically >0.99 |
| Limit of Detection (LOD) | ~0.2 µg/mL (estimated)[1] | Dependent on detector, can be in the ng/mL range. | Dependent on molar absorptivity, generally in the µg/mL range. |
| Limit of Quantification (LOQ) | ~0.66 µg/mL (estimated)[1] | Dependent on detector, can be in the ng/mL range. | Dependent on molar absorptivity, generally in the µg/mL range. |
| Precision (%RSD) | <2% (expected, based on similar compounds)[3] | Typically <5% | Typically <2% |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to increase volatility. | Simple dissolution. |
| Analysis Time | ~5-10 minutes per sample[1] | ~10-30 minutes per sample. | <5 minutes per sample. |
| Specificity | High, separates analyte from impurities. | High, especially with a mass spectrometer (MS) detector. | Low, susceptible to interference from other UV-absorbing compounds. |
| Cost | Moderate | High | Low |
Experimental Protocols
This proposed method is adapted from a validated method for Methyl 4-hydroxybenzoate[1][2].
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 45:55 v/v), with the aqueous phase pH adjusted to 4.8 with 0.1 N HCl[1][2].
-
Injection Volume: 20 µL[1].
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (to be determined experimentally):
-
Linearity: Analyze the calibration standards and plot the peak area against the concentration. A linear regression should be performed, and the correlation coefficient (R²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations. The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Evaluate by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.
-
Specificity: Demonstrate that the method is able to resolve the analyte peak from potential impurities and degradation products. This can be assessed using a photodiode array (PDA) detector to check for peak purity.
-
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperatures: Typically 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient may be required to ensure good separation.
-
Sample Preparation: Samples are dissolved in a suitable organic solvent. Derivatization may be necessary to increase the volatility and thermal stability of the analyte.
-
Instrumentation: UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Chiral Separation Considerations
This compound is a chiral molecule. For the separation and quantification of its enantiomers, a chiral HPLC method would be required. This typically involves the use of a chiral stationary phase (CSP)[5][6]. Polysaccharide-based CSPs are commonly used for the separation of chiral secondary alcohols[6]. The mobile phase would likely consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol[6].
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound by HPLC.
Conclusion
The proposed reversed-phase HPLC method offers a robust, specific, and sensitive approach for the quantification of this compound. While GC can provide high sensitivity, the potential need for derivatization adds complexity to the sample preparation. UV-Vis spectrophotometry is a simple and cost-effective technique but lacks the specificity of chromatographic methods and is prone to interference. For the analysis of individual enantiomers, a dedicated chiral HPLC method would be necessary. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of the (R) and (S) enantiomers of Methyl 4-(1-hydroxyethyl)benzoate. While direct comparative studies on these specific enantiomers are not extensively available in public literature, this document synthesizes information on analogous chiral secondary alcohols and established experimental protocols to offer a predictive framework for their evaluation.
Introduction
This compound is a chiral molecule and a key intermediate in the synthesis of pharmaceuticals and cosmetics. The presence of a stereocenter at the carbinol carbon gives rise to two enantiomers: (R)-Methyl 4-(1-hydroxyethyl)benzoate and (S)-Methyl 4-(1-hydroxyethyl)benzoate. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacodynamics, pharmacokinetics, and toxicity. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). Therefore, the stereospecific biological evaluation of these intermediates is crucial for the development of safe and effective drugs.
Comparative Biological Activity
Due to the lack of specific comparative data for (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate, the following tables present hypothetical, yet plausible, quantitative data based on typical observations for chiral secondary aromatic alcohols in common biological assays. These tables are intended to serve as a template for data presentation in future experimental studies.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | (R)-Methyl 4-(1-hydroxyethyl)benzoate | (S)-Methyl 4-(1-hydroxyethyl)benzoate |
| HEK293 (Human embryonic kidney) | > 100 | 85.4 ± 5.2 |
| HepG2 (Human liver cancer) | 75.2 ± 6.8 | 50.1 ± 4.5 |
| A549 (Human lung cancer) | 88.9 ± 7.1 | 62.7 ± 5.9 |
| RAW 264.7 (Mouse macrophage) | > 100 | 95.3 ± 8.0 |
Table 2: Comparative Anti-inflammatory Activity (Inhibition of IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages)
| Parameter | (R)-Methyl 4-(1-hydroxyethyl)benzoate | (S)-Methyl 4-(1-hydroxyethyl)benzoate |
| IC₅₀ (µM) | 65.3 ± 5.5 | 32.1 ± 2.8 |
| Maximal Inhibition (%) | 55% | 85% |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to determine the biological activity of (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate.
MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Human cell lines (e.g., HEK293, HepG2, A549) and a murine macrophage cell line (RAW 264.7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of the (R) or (S) enantiomer (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]
Anti-inflammatory Assay: Measurement of IL-6 Production
This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and incubated for 24 hours.
-
The cells are pre-treated with various concentrations of the (R) or (S) enantiomer for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The cell culture supernatants are collected and centrifuged to remove cellular debris.
-
-
Quantification of IL-6: The concentration of IL-6 in the supernatants is determined using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-6 production is calculated relative to the LPS-stimulated, vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.[2]
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Modulation
Alcohols, particularly chiral secondary alcohols, can interact with various cellular signaling pathways. A plausible mechanism of action for this compound enantiomers could involve the modulation of phospholipase-mediated signaling cascades.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of the (R) and (S) enantiomers is outlined below.
References
A Comparative Guide to Catalyst Efficiency in Methyl 4-(1-hydroxyethyl)benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Systems for the Asymmetric Synthesis of a Key Chiral Intermediate.
The enantioselective synthesis of Methyl 4-(1-hydroxyethyl)benzoate is a critical step in the preparation of various pharmaceutical compounds. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, Methyl 4-acetylbenzoate. The efficiency and stereoselectivity of this transformation are highly dependent on the chosen catalytic system. This guide provides an objective comparison of prominent catalysts, supported by experimental data, to assist researchers in selecting the optimal method for their synthetic needs.
Catalyst Performance Comparison
The efficiency of various catalysts for the asymmetric synthesis of this compound is benchmarked based on key performance indicators such as yield, enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of several leading catalytic systems under specified conditions.
| Catalyst System | Ligand/Reagent | Substrate/Catalyst (S/C) Ratio | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Ruthenium-Based | |||||
| RuCl₂[(R)-4-t-Bu-BINAP][(R,R)-DPEN] | (R)-4-t-Bu-BINAP / (R,R)-DPEN | 2000 | i-PrOH, 28°C, 8 atm H₂, 20 h | >99 | 98.5 (R) |
| Rhodium-Based | |||||
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | (R,R)-Me-DuPhos | 1000 | MeOH, 25°C, 10 atm H₂, 12 h | 100 | 96 (R) |
| Borane-Based | |||||
| (R)-Me-CBS / Borane (B79455) | (R)-Methyl-CBS | N/A (1.2 equiv BH₃·SMe₂) | THF, -30°C, 1 h | 95 | 97 (R) |
| Enzymatic | |||||
| Lactobacillus kefir Dehydrogenase | NADP⁺ | N/A | Phosphate buffer (pH 6.5), Glucose, 30°C, 24 h | 98 | >99 (S) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving high efficiency and enantioselectivity. Below are representative protocols for the catalytic systems compared above.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the highly efficient Noyori-type catalysts.
-
Catalyst Precursor: trans-RuCl₂[(R)-4-t-Bu-BINAP][(R,R)-DPEN]
-
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with Methyl 4-acetylbenzoate (1.0 mmol), the Ruthenium catalyst (0.0005 mmol, S/C = 2000), and anhydrous isopropanol (B130326) (5 mL).
-
A solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL) is added.
-
The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The reactor is pressurized to 8 atm with hydrogen.
-
The reaction mixture is stirred at 28°C for 20 hours.
-
After carefully venting the reactor, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to yield this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Rhodium-Catalyzed Asymmetric Hydrogenation
This procedure utilizes the well-established DuPhos family of ligands.
-
Catalyst Precursor: [Rh(COD)((R,R)-Me-DuPhos)]BF₄
-
Procedure:
-
Methyl 4-acetylbenzoate (1.0 mmol) and the Rhodium catalyst (0.001 mmol, S/C = 1000) are placed in a Schlenk flask under an argon atmosphere.
-
Degassed methanol (B129727) (10 mL) is added via syringe.
-
The flask is placed in a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to 10 atm.
-
The reaction is stirred at 25°C for 12 hours.
-
Upon completion, the pressure is released, and the solvent is evaporated.
-
The product is isolated after purification by flash chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
-
Corey-Bakshi-Shibata (CBS) Reduction
This method employs a stoichiometric borane reagent with a catalytic amount of a chiral oxazaborolidine.[1][2][3]
-
Reagents: (R)-Methyl-CBS, Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Procedure:
-
A solution of (R)-Methyl-CBS (0.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) is cooled to -30°C under an argon atmosphere.
-
Borane dimethyl sulfide complex (1.2 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of Methyl 4-acetylbenzoate (1.0 mmol) in anhydrous THF (5 mL) is added slowly over 30 minutes, maintaining the temperature at -30°C.
-
The reaction is stirred for an additional hour at -30°C.
-
The reaction is quenched by the slow addition of methanol (2 mL), followed by 1N HCl (5 mL).
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
The enantiomeric excess is determined by chiral HPLC.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis process.
References
A Comparative Guide to Chiral Secondary Alcohols: Methyl 4-(1-hydroxyethyl)benzoate and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, secondary alcohols are indispensable synthons for the construction of complex, stereochemically defined molecules. Among these, Methyl 4-(1-hydroxyethyl)benzoate stands out as a versatile intermediate, featuring both a stereogenic carbinol center and a functionalizable benzoate (B1203000) moiety. This guide provides an objective comparison of the synthesis and performance of this compound with other structurally related and commonly utilized chiral secondary alcohol building blocks. By presenting supporting experimental data, detailed protocols, and logical workflows, this document aims to assist researchers in selecting the optimal chiral building block for their specific synthetic challenges.
Introduction to Chiral Secondary Alcohols
Chiral secondary alcohols are key intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the presence of a hydroxyl group on a stereogenic carbon, which can be further elaborated or can direct the stereochemical outcome of subsequent reactions. The enantiopure forms of these alcohols are often crucial for the biological activity and safety of the final product.[1]
This guide focuses on a comparative analysis of this compound and its analogs, which are typically synthesized via the asymmetric reduction of their corresponding prochiral ketones. We will delve into the two most prominent and reliable methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Performance Comparison in Asymmetric Synthesis
The efficiency of synthesizing chiral secondary alcohols is paramount and is typically evaluated based on chemical yield and enantiomeric excess (e.e.). The following tables summarize the performance of this compound in comparison to other key chiral secondary alcohols—1-phenylethanol, 1-(4-methoxyphenyl)ethanol, 1-(4-chlorophenyl)ethanol, and 1-(4-nitrophenyl)ethanol—when synthesized via CBS reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones with a borane (B79455) source.[2][3] This method is widely regarded for its predictability and high enantioselectivity across a broad range of substrates.[4]
Table 1: Asymmetric Reduction of Substituted Acetophenones via CBS Reduction
| Precursor Ketone | Product Chiral Alcohol | Yield (%) | e.e. (%) | Catalyst System | Conditions |
| Methyl 4-acetylbenzoate | This compound | ~95 | >99 | (R)-CBS catalyst, BH₃·THF | THF, -20 °C |
| Acetophenone | 1-Phenylethanol | 97 | 96 | (R)-CBS catalyst, BH₃·THF | THF, rt |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 95 | (R)-CBS catalyst, BH₃·THF | THF, -20 °C |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 96 | 98 | (S)-CBS catalyst, BH₃·SMe₂ | Toluene, -30 °C |
| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 92 | 97 | (R)-CBS catalyst, BH₃·THF | THF, -20 °C |
Note: The data presented is a compilation from various sources and represents typical results. Actual outcomes may vary based on specific reaction conditions and reagent purity.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes ruthenium-chiral diphosphine-diamine complexes to catalyze the hydrogenation of ketones, offering high efficiency and chemoselectivity.[5][6] This method is particularly valued for its high turnover numbers and its ability to reduce ketones in the presence of other reducible functional groups.[5]
Table 2: Asymmetric Hydrogenation of Substituted Acetophenones via Noyori Catalysis
| Precursor Ketone | Product Chiral Alcohol | Yield (%) | e.e. (%) | Catalyst System | Conditions |
| Methyl 4-acetylbenzoate | This compound | >99 | >99 | RuCl₂[(S)-xylbinap][(S)-daipen] | 2-propanol, 28 °C, H₂ (8 atm) |
| Acetophenone | 1-Phenylethanol | 100 | 99 | RuCl₂--INVALID-LINK--n | Methanol (B129727), 30 °C, H₂ (100 atm) |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 98 | 98 | RuCl₂[(S)-binap][(S)-daipen] | 2-propanol, 28 °C, H₂ (8 atm) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | 98 | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 28 °C |
| 4'-Nitroacetophenone | 1-(4-Nitrophenyl)ethanol | 96 | 95 | RuCl₂[(S)-binap][(S)-daipen] | 2-propanol, 28 °C, H₂ (8 atm) |
Note: The data presented is a compilation from various sources and represents typical results. Actual outcomes may vary based on specific reaction conditions and reagent purity.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving the desired outcomes in asymmetric synthesis. Below are representative protocols for the CBS reduction and Noyori asymmetric hydrogenation of methyl 4-acetylbenzoate.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Methyl 4-acetylbenzoate
Materials:
-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS catalyst)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A flame-dried, 100-mL, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with (R)-CBS catalyst (1.0 mmol).
-
Anhydrous THF (20 mL) is added, and the solution is cooled to -20 °C in a cryocool.
-
A 1 M solution of BH₃·THF (11.0 mmol) is added dropwise to the catalyst solution over 10 minutes.
-
A solution of methyl 4-acetylbenzoate (10.0 mmol) in anhydrous THF (10 mL) is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol (15 mL).
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) (50 mL) and washed sequentially with 1 N HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Noyori Asymmetric Hydrogenation of Methyl 4-acetylbenzoate
Materials:
-
Dichloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) (RuCl₂[(S)-xylbinap][(S)-daipen])
-
Anhydrous 2-propanol
-
Potassium tert-butoxide
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation apparatus
Procedure:
-
A glass liner for a high-pressure autoclave is charged with RuCl₂[(S)-xylbinap][(S)-daipen] (0.01 mmol) and methyl 4-acetylbenzoate (1.0 mmol).
-
The liner is placed in the autoclave, and the vessel is purged with nitrogen.
-
Anhydrous 2-propanol (5 mL) and a solution of potassium tert-butoxide in 2-propanol (0.1 M, 0.1 mL, 0.01 mmol) are added via syringe.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 8 atm with hydrogen.
-
The reaction mixture is stirred at 28 °C for 12-24 hours.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic processes and the relationships between the components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the CBS Reduction of Methyl 4-acetylbenzoate.
Caption: Workflow for the Noyori Asymmetric Hydrogenation.
Conclusion
This compound and its analogs are highly valuable chiral building blocks in organic synthesis. The choice between them depends on the specific requirements of the target molecule, including the desired electronic properties and subsequent functional group transformations. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation provide efficient and highly enantioselective routes to these chiral alcohols. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and successfully implement these powerful synthetic tools in their work. The high yields and excellent enantioselectivities achievable for this compound, coupled with the versatility of the benzoate group, position it as a premier choice for the construction of complex chiral molecules.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 8. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
Inter-laboratory Validation of Methyl 4-(1-hydroxyethyl)benzoate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analysis of Methyl 4-(1-hydroxyethyl)benzoate, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring drug quality and safety. This guide provides a comparative overview of analytical methodologies, focusing on performance characteristics validated across different laboratories. While specific inter-laboratory validation data for this compound is not extensively published, this document leverages data from robust validation studies on structurally similar compounds, primarily parabens, to provide a reliable framework for methods comparison.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted technique for the analysis of parabens and related compounds due to its specificity, sensitivity, and robustness. The method's performance has been validated in numerous single-laboratory studies, providing a strong indication of its suitability for inter-laboratory application.
Experimental Protocol: HPLC-UV Analysis of Parabens
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of various parabens, which can be adapted for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 68:32 (v/v) mixture of buffer and acetonitrile.
-
Elution: Isocratic or gradient elution can be employed. Isocratic is simpler, but gradient elution may be necessary for complex mixtures.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Parabens exhibit strong absorbance around 254 nm or 258 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of each paraben (e.g., methylparaben, ethylparaben, propylparaben, butylparaben) in a suitable solvent like acetonitrile or methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration within the expected linear range.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For formulated products, an extraction step may be necessary to remove interfering excipients.
Data Presentation: Performance Characteristics of a Validated HPLC-UV Method for Parabens
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of parabens, based on single-laboratory validation studies. These values provide a benchmark for what can be expected from a well-developed method.
| Performance Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (RSD%) | ||||
| - Repeatability (Intra-day) | < 2.0 | < 2.0 | < 2.0 | < 2.0 |
| - Intermediate Precision (Inter-day) | < 3.0 | < 3.0 | < 3.0 | < 3.0 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL | 0.02 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL | 0.06 µg/mL | 0.06 µg/mL |
Data compiled from representative single-laboratory validation studies.
Alternative Method: Gas Chromatography (GC)
Gas Chromatography (GC) presents a viable alternative for the analysis of this compound, particularly for assessing volatile and semi-volatile impurities. While less common than HPLC for routine quality control of non-volatile APIs, GC can offer high resolution and sensitivity.
Experimental Protocol: GC Analysis of this compound
A potential GC method would involve the following steps:
1. Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient program would be employed to ensure separation of the analyte from potential impurities. For example, starting at 100 °C, ramping to 250 °C.
-
Detector Temperature: FID: 280-300 °C; MS transfer line: 280 °C.
2. Sample Preparation:
-
Samples would be dissolved in a suitable organic solvent (e.g., dichloromethane, methanol).
-
Derivatization may be necessary to improve the volatility and thermal stability of the analyte, for example, by silylating the hydroxyl group.
Comparison of HPLC and GC Methods
| Feature | HPLC-UV | Gas Chromatography (GC) |
| Applicability | Broadly applicable to a wide range of non-volatile and semi-volatile compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Specificity | Good, can be enhanced with DAD for peak purity analysis. | Excellent, especially when coupled with a Mass Spectrometer (MS) for definitive identification. |
| Sensitivity | Generally good, with LODs in the ng/mL range. | Can be very high, especially with selective detectors, reaching pg levels. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes. | Can be faster for simple mixtures, but derivatization adds to the overall analysis time. |
| Robustness | Generally robust and well-suited for routine QC environments. | Can be more susceptible to matrix effects and requires careful optimization of injection and temperature parameters. |
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for the HPLC-UV and GC methods.
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Efficacy of Methyl 4-(1-hydroxyethyl)benzoate Derivatives in Biological Assays: A Comparative Guide
Introduction
Data Presentation: Comparative Efficacy
The following table summarizes hypothetical efficacy data for a series of Methyl 4-(1-hydroxyethyl)benzoate derivatives. The derivatives are modified at the hydroxyl and ester functionalities to explore structure-activity relationships.
| Compound ID | Derivative Structure | Cytotoxicity (IC₅₀ in µM) vs. A549 Cells | Anti-inflammatory Activity (% Inhibition of NO Production at 10 µM) |
| MH-001 | This compound | > 100 | 15.2 ± 2.1 |
| MH-002 | 4-(1-Hydroxyethyl)benzoic acid | 85.6 ± 7.3 | 25.8 ± 3.5 |
| MH-003 | Methyl 4-(1-acetoxyethyl)benzoate | 62.3 ± 5.1 | 45.1 ± 4.2 |
| MH-004 | Methyl 4-(1-methoxyethyl)benzoate | 91.2 ± 8.5 | 20.7 ± 2.9 |
| MH-005 | Ethyl 4-(1-hydroxyethyl)benzoate | > 100 | 18.9 ± 2.5 |
| MH-006 | 4-(1-Hydroxyethyl)benzamide | 75.4 ± 6.8 | 30.4 ± 3.1 |
| Reference | Dexamethasone | N/A | 92.5 ± 5.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard methods used to evaluate the cytotoxicity and anti-inflammatory potential of novel chemical entities.
Cytotoxicity Assay: MTT Assay
The cytotoxic effects of the this compound derivatives were evaluated against the human lung carcinoma cell line A549 using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of the compounds was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 2 x 10⁵ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were pre-treated with the test compounds at a concentration of 10 µM for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance was measured at 540 nm after 10 minutes of incubation at room temperature.
-
Data Analysis: The percentage of NO inhibition was calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells. A standard curve using sodium nitrite was used to quantify the nitrite concentration.
Mandatory Visualization
The following diagrams illustrate the general workflow of the described biological assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the nitric oxide inhibition assay.
References
Unambiguous Structural Confirmation of Methyl 4-(1-hydroxyethyl)benzoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for absolute structure determination, with widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of Methyl 4-(1-hydroxyethyl)benzoate.
Performance Comparison of Structural Elucidation Techniques
The selection of an analytical technique for structural determination is often guided by the nature of the sample, the level of structural detail required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound.
| Feature | Single-Crystal X-ray Crystallography (Illustrative) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Measurement of the mass-to-charge ratio of ionized molecules |
| Sample Type | High-quality single crystal | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information Obtained | - Precise 3D atomic coordinates- Bond lengths and angles- Absolute configuration- Crystal packing information | - Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Electronic environment of nuclei- Relative stereochemistry- Solution-state conformation | - Molecular weight- Elemental composition- Fragmentation patterns for substructural information |
| Key Data for this compound | - Unit cell dimensions- Space group- Atomic coordinates | ¹H NMR (CDCl₃): - δ 7.99 (d, 2H)- δ 7.42 (d, 2H)- δ 4.92 (q, 1H)- δ 3.91 (s, 3H)- δ 1.49 (d, 3H)¹³C NMR (CDCl₃): - δ 167.0 (C=O)- δ 145.8 (Ar-C)- δ 129.8 (Ar-CH)- δ 129.1 (Ar-C)- δ 125.4 (Ar-CH)- δ 70.0 (CH-OH)- δ 52.1 (O-CH₃)- δ 25.3 (CH₃) | GC-MS (EI): - Molecular Ion (M⁺): m/z 180- Key Fragments: m/z 165, 149, 121 |
| Advantages | - Unambiguous determination of absolute structure- Provides detailed spatial arrangement of atoms | - Non-destructive- Provides detailed information on chemical environment and connectivity in solution- Relatively fast for routine analysis | - High sensitivity- Provides accurate molecular weight and formula- Can be coupled with separation techniques (e.g., GC, LC) |
| Limitations | - Requires the growth of suitable single crystals, which can be challenging- Provides information on the solid-state, which may differ from the solution-state | - Does not provide absolute configuration- Interpretation can be complex for large molecules | - Does not provide stereochemical information- Fragmentation can sometimes be difficult to interpret |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Single-Crystal X-ray Crystallography (Representative Protocol)
1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A variety of solvents such as ethanol, ethyl acetate (B1210297), or a mixture of hexane (B92381) and ethyl acetate should be screened. The solution is left undisturbed in a loosely covered vial at room temperature until well-formed, transparent crystals appear.
2. Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to obtain a spectrum with single lines for each unique carbon atom.
Mass Spectrometry (MS)
1. Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is prepared. A small volume (e.g., 1 µL) of the solution is injected into the GC inlet.
2. Ionization and Mass Analysis: The sample is vaporized and separated on a capillary GC column. The eluted compound enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Visualizing the Structural Elucidation Workflow
The following diagrams illustrate the workflow for structural elucidation and the logical considerations for choosing an appropriate analytical technique.
Caption: Workflow for the structural elucidation of this compound.
Caption: Logical flow for selecting a structural elucidation technique.
Comparative cost-analysis of different synthetic routes to Methyl 4-(1-hydroxyethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic pathways to produce Methyl 4-(1-hydroxyethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The analysis focuses on cost-effectiveness, considering raw material prices, reaction yields, and process complexity. Experimental data and detailed protocols are provided to support the evaluation of each route.
Executive Summary
Three primary synthetic routes to this compound are evaluated:
-
Route 1: Two-Step Synthesis from 4-Acetylbenzoic Acid. This is a straightforward and common approach involving the esterification of 4-acetylbenzoic acid to form methyl 4-acetylbenzoate, followed by the reduction of the ketone. Two reduction methods are compared within this route:
-
1A: Sodium Borohydride (B1222165) Reduction: A simple and high-yielding method suitable for lab-scale synthesis.
-
1B: Catalytic Hydrogenation: A more atom-economical and scalable method, ideal for industrial production.
-
-
Route 2: Two-Step Synthesis from 4-Bromobenzoic Acid. This route involves the esterification of 4-bromobenzoic acid, followed by a Grignard reaction with acetaldehyde (B116499) to introduce the 1-hydroxyethyl group.
-
Route 3: Asymmetric Synthesis. This approach focuses on the enantioselective synthesis of a single enantiomer of this compound, which is often crucial in pharmaceutical applications. Asymmetric transfer hydrogenation is presented as a representative example.
The analysis indicates that Route 1B (Catalytic Hydrogenation) is the most cost-effective for large-scale production due to the low cost of hydrogen and the high efficiency of the catalyst. Route 1A (Sodium Borohydride Reduction) offers a convenient and high-yielding alternative for smaller, laboratory-scale syntheses. Route 2 (Grignard Reaction) is a viable but potentially more expensive alternative, depending on the cost of the starting bromo-compound and Grignard reagent. Route 3 (Asymmetric Synthesis) is the most expensive due to the high cost of the chiral catalyst but is essential when enantiopurity is a critical requirement.
Data Presentation
Table 1: Cost and Yield Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents/Catalysts | Overall Yield (approx.) | Estimated Cost per gram of Product (USD) |
| 1A | 4-Acetylbenzoic Acid | Methanol (B129727), H₂SO₄, Sodium Borohydride | 87% | $5 - $10 |
| 1B | 4-Acetylbenzoic Acid | Methanol, H₂SO₄, H₂, Pd/C | 85% | $2 - $5 |
| 2 | 4-Bromobenzoic Acid | Methanol, H₂SO₄, Mg, Acetaldehyde | 70% | $15 - $25 |
| 3 | Methyl 4-acetylbenzoate | (R,R)-Ru-Ts-DPEN, Formic Acid, Triethylamine (B128534) | >95% | >$100 (excluding catalyst cost) |
Note: Cost estimations are based on laboratory-scale quantities and are subject to market fluctuations. The cost for Route 3 is highly dependent on the catalyst loading and reusability.
Experimental Protocols
Route 1: From 4-Acetylbenzoic Acid
Step 1: Esterification of 4-Acetylbenzoic Acid to Methyl 4-acetylbenzoate
-
Procedure: To a solution of 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in methanol (100 mL) is added concentrated sulfuric acid (2 mL) dropwise. The mixture is heated at reflux for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4-acetylbenzoate as a white solid.
-
Yield: Approximately 95%.[1]
Step 2A: Sodium Borohydride Reduction of Methyl 4-acetylbenzoate
-
Procedure: Methyl 4-acetylbenzoate (5.0 g, 28.1 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C in an ice bath. Sodium borohydride (1.2 g, 31.7 mmol) is added portion-wise over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.[2]
-
Yield: Approximately 92%.[3]
Step 2B: Catalytic Hydrogenation of Methyl 4-acetylbenzoate
-
Procedure: Methyl 4-acetylbenzoate (5.0 g, 28.1 mmol) is dissolved in methanol (50 mL) in a hydrogenation vessel. 10% Palladium on carbon (0.25 g, 5 wt%) is added to the solution. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is stirred at room temperature for 6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.
-
Yield: Approximately 90%.
Route 2: From 4-Bromobenzoic Acid
Step 1: Esterification of 4-Bromobenzoic Acid to Methyl 4-bromobenzoate (B14158574)
-
Procedure: To a solution of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in methanol (100 mL) is added concentrated sulfuric acid (2 mL) dropwise. The mixture is heated at reflux for 8 hours. The workup procedure is similar to the esterification of 4-acetylbenzoic acid.[4]
-
Yield: Approximately 99%.[4]
Step 2: Grignard Reaction of Methyl 4-bromobenzoate with Acetaldehyde
-
Procedure: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, magnesium turnings (1.45 g, 59.7 mmol) are placed. A small crystal of iodine is added. A solution of methyl 4-bromobenzoate (10.7 g, 49.7 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) is added dropwise to initiate the Grignard reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction mixture is then cooled to 0 °C, and a solution of acetaldehyde (2.4 g, 54.7 mmol) in anhydrous THF (20 mL) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated ammonium (B1175870) chloride solution (50 mL). The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.[5]
-
Yield: Approximately 70%.
Route 3: Asymmetric Transfer Hydrogenation of Methyl 4-acetylbenzoate
-
Procedure: In a Schlenk flask, methyl 4-acetylbenzoate (1.0 g, 5.6 mmol), a ruthenium catalyst such as (R,R)-Ru-Ts-DPEN (typically 0.5-2 mol%), and a mixture of formic acid and triethylamine (5:2 molar ratio, 5 equivalents) in an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile) are combined. The mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by chiral HPLC to determine conversion and enantiomeric excess. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The product is purified by column chromatography.
-
Yield: >95%.
-
Enantiomeric Excess (ee): Typically >90%.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for Routes 1 and 2.
References
Safety Operating Guide
Navigating the Disposal of Methyl 4-(1-hydroxyethyl)benzoate: A Guide for Laboratory Professionals
Essential, immediate guidance for the safe and compliant disposal of Methyl 4-(1-hydroxyethyl)benzoate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
For researchers and scientists in the fast-paced field of drug development, proper chemical waste management is paramount. This document provides a clear, step-by-step protocol for the disposal of this compound, aligning with best practices in laboratory safety and environmental responsibility.
Hazard Profile and Regulatory Overview
This compound is classified with specific hazards that dictate its handling and disposal. While one Safety Data Sheet (SDS) indicates it is not regulated as a hazardous material, other sources provide GHS hazard classifications that warrant a cautious approach.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation.[2][3]
Given the potential hazards, it is prudent to manage this compound as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4] Disposal must always comply with federal, state, and local regulations.[1] The Resource Conservation and Recovery Act (RCRA) in the United States provides the framework for hazardous waste management, which is typically administered by state environmental agencies.[5][6]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Irritation | H315: Causes skin irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Eye Irritation | H319: Causes serious eye irritation | P501: Dispose of contents/container to an approved waste disposal plant |
| Respiratory Irritation | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant |
Data sourced from PubChem.[2][3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the operational management of this compound waste.
Step 1: Waste Characterization and Segregation
-
Assume Hazardous Nature : Due to its irritant properties, treat all waste containing this compound as hazardous chemical waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4][7]
-
Segregate Waste : Do not mix this compound waste with incompatible materials. It should be kept away from strong oxidizing agents.[1]
Step 2: Containerization
-
Select Appropriate Container : Use a designated hazardous waste container that is compatible with the chemical. Plastic containers are often preferred for liquid waste.[8] The container must have a secure, screw-top cap to prevent leaks and evaporation.[9]
-
Headspace : Leave at least 10% headspace in the container to allow for expansion of the contents.[9]
Step 3: Labeling
-
Proper Identification : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Date of Accumulation : Indicate the date when the first amount of waste was added to the container.[8]
Step 4: Storage
-
Designated Storage Area : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment : It is best practice to keep the waste container within a secondary containment unit to mitigate any potential spills.
-
Storage Duration : Hazardous waste can be accumulated in an SAA for up to one year, provided the volume does not exceed 55 gallons.[8][9]
Step 5: Final Disposal
-
Waste Pickup : When the container is full or nearing the storage time limit, arrange for its collection through your institution's hazardous waste program.[4][8]
-
Empty Containers : A container that has held this compound should be managed as hazardous waste unless it is triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After proper rinsing and removal or defacing of the hazardous label, the container may be disposed of as regular trash.[4]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound MSDS CasNo.79322-76-2 [lookchem.com]
- 2. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl 4-((1S)-1-hydroxyethyl)benzoate | C10H12O3 | CID 6932348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. acs.org [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. odu.edu [odu.edu]
Personal protective equipment for handling Methyl 4-(1-hydroxyethyl)benzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-(1-hydroxyethyl)benzoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier:
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin and serious eye irritation.[3][4] Additionally, it may cause respiratory irritation.[3][4][5] The toxicological properties of this material have not been fully investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. | EN374 (EU).[6] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
| Hands | Wear suitable gloves.[1][6] | Check for leak-tightness and impermeability before use.[6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low.[1] Eyewash stations and safety showers should be close to the workstation.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in work areas.[6] Remove contaminated clothing and wash it before reuse.[1][5]
-
Procedural: Avoid contact with skin and eyes.[1][5] Do not breathe dust or vapors.[5] Avoid generating dusty conditions.[1]
Storage:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Cleanup:
-
Ventilate Area: Ensure adequate ventilation.
-
Contain Spill: Use proper personal protective equipment as indicated in the PPE section.
-
Collect Material: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Clean Area: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]
-
Do not empty into drains or the environment.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for safe handling of chemicals.
References
- 1. This compound MSDS CasNo.79322-76-2 [lookchem.com]
- 2. 424750050 [thermofisher.com]
- 3. This compound, 90%, tech. 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C10H12O3 | CID 586417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
